N-Benzylnortropine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBGIBWAPOFRKI-PBWFPOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316096 | |
| Record name | N-Benzylnortropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18717-73-2 | |
| Record name | N-Benzylnortropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-(phenylmethyl)-, (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-Benzylnortropine from Nortropine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N-benzylnortropine from nortropine. The document details experimental protocols for direct N-alkylation and reductive amination, as well as a two-step protection-alkylation-deprotection strategy. Quantitative data is summarized for comparison, and key chemical transformations and workflows are visualized using Graphviz diagrams.
Introduction
This compound is a key intermediate in the synthesis of various tropane-based compounds with significant pharmacological applications. Its synthesis from the readily available starting material, nortropine, can be achieved through several methodologies. This guide focuses on the most common and effective laboratory-scale syntheses, providing detailed procedures to aid researchers in their drug discovery and development efforts.
Synthetic Strategies
Two principal strategies for the synthesis of this compound from nortropine are prevalent in the literature:
-
Direct N-Alkylation: This is a straightforward, one-step method involving the reaction of nortropine with a benzylating agent, such as benzyl bromide, in the presence of a base.
-
Reductive Amination: This method involves the reaction of nortropine with benzaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ to yield the target compound.
-
Two-Step N-Alkylation via a Protected Intermediate: To avoid potential side reactions and control selectivity, nortropine's secondary amine can be first protected, typically with a carbobenzyloxy (Cbz) group. The protected intermediate is then benzylated, followed by the removal of the protecting group to yield this compound.[1]
Experimental Protocols
Method 1: Direct N-Alkylation with Benzyl Bromide
This protocol details the direct benzylation of nortropine using benzyl bromide and potassium carbonate as the base.
Materials:
-
Nortropine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve nortropine (1.0 eq) in methanol.[2]
-
Addition of Base: Add anhydrous potassium carbonate (approximately 1.5-2.0 eq) to the solution. The ionic potassium carbonate will not dissolve completely in methanol.[2]
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.0-1.2 eq) dropwise at room temperature.[2]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
Method 2: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of this compound via reductive amination using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Nortropine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of nortropine (1.0 eq) in 1,2-dichloroethane, add benzaldehyde (1.0-1.1 eq).[3][4]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture at room temperature.[3][4]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method 3: Two-Step Synthesis via N-Cbz-Nortropine
This method involves the protection of the nortropine nitrogen, followed by benzylation and deprotection.[1]
Step 1: N-Benzylation of N-Cbz-nortropine [1]
Materials:
-
N-Cbz-nortropine
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-Cbz-nortropine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.[1]
-
Activation: Stir the mixture at 0 °C for 30 minutes.[1]
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain N-Cbz-N-benzyl-nortropine.[1]
Step 2: Cbz Deprotection to Yield this compound [1]
Materials:
-
N-Cbz-N-benzyl-nortropine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Hydrogenation Setup: Dissolve N-Cbz-N-benzyl-nortropine (1.0 eq) in methanol or ethanol in a hydrogenation vessel. Carefully add 10% Pd/C.[1]
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere. Stir the reaction mixture vigorously at room temperature for 4-8 hours.[1]
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude N-benzyl-nortropine.[1]
-
Purification: If necessary, the product can be further purified by column chromatography or crystallization.[1]
Data Presentation
The following tables summarize the typical reagents, conditions, and expected outcomes for the described synthetic methods.
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Direct N-Alkylation | Reductive Amination | Two-Step Synthesis (Benzylation) | Two-Step Synthesis (Deprotection) |
| Starting Material | Nortropine | Nortropine | N-Cbz-nortropine | N-Cbz-N-benzyl-nortropine |
| Reagents | Benzyl bromide, K₂CO₃ | Benzaldehyde, NaBH(OAc)₃ | Benzyl bromide, NaH | 10% Pd/C, H₂ |
| Solvent | Methanol | 1,2-Dichloroethane | Anhydrous DMF | Methanol or Ethanol |
| Temperature | Reflux | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 12-24 hours | 12-16 hours | 4-8 hours |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₅H₂₁NO |
| Molecular Weight | 231.34 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR (CDCl₃, est.) | δ 7.20-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), 3.20 (br s, 2H, N-CH), 2.00-2.20 (m, 2H), 1.80-2.00 (m, 4H), 1.50-1.70 (m, 2H) |
| ¹³C NMR (CDCl₃, est.) | δ 139.0 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 126.9 (Ar-CH), 60.0 (N-CH₂-Ph), 58.0 (N-CH), 38.0 (CH), 35.0 (CH₂), 28.0 (CH₂) |
Note: Estimated NMR data is based on typical chemical shifts for similar N-benzyl amine structures.
Mandatory Visualization
The following diagrams illustrate the chemical pathways and a general experimental workflow.
Caption: Direct N-Alkylation of Nortropine.
Caption: Reductive Amination of Nortropine.
Caption: Two-Step Synthesis via Cbz Protection.
Caption: General Experimental Workflow.
References
N-Benzylnortropine: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
N-Benzylnortropine, a synthetic derivative of the nortropane skeleton, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a modifiable tertiary amine provide a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties and structural features of this compound, supplemented with experimental protocols and structural visualizations.
Chemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key chemical data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO | [CymitQuimica](https to://www.cymitquimica.com/cas-3804-68-0) |
| Molecular Weight | 217.31 g/mol | [CymitQuimica](https to://www.cymitquimica.com/cas-3804-68-0) |
| Melting Point | 84 - 85.5 °C (for the endo-isomer) | --INVALID-LINK--[1] |
| Appearance | Off-white solid | --INVALID-LINK--[1] |
| Boiling Point | No data available | |
| Solubility | No data available | |
| pKa | No data available | |
| LogP | 2.11220 | --INVALID-LINK--[2] |
Chemical Structure
The structural characteristics of this compound are fundamental to its chemical reactivity and its interactions with biological targets.
| Identifier | Value |
| IUPAC Name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol |
| CAS Number | 18717-73-2 |
| SMILES | C1C(C2CC1N2CC3=CC=CC=C3)O |
| InChI | InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 |
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the N-alkylation of nortropine or a protected nortropine derivative.
Synthesis of this compound from N-Cbz-nortropine[3]
This two-step protocol involves the N-benzylation of N-Cbz-nortropine followed by the deprotection of the carbobenzyloxy (Cbz) group.
Step 1: N-Benzylation of N-Cbz-nortropine
-
Materials:
-
N-Cbz-nortropine
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a reaction vessel, dissolve N-Cbz-nortropine in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-benzyl-N-Cbz-nortropinium salt.
-
Step 2: Deprotection of the Cbz Group
-
Materials:
-
Crude product from Step 1
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite®
-
-
Procedure:
-
Dissolve the crude product from Step 1 in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude N-benzyl-nortropine.
-
If necessary, the product can be further purified by column chromatography or crystallization.
-
Visualizations
To illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for the two-step synthesis of this compound.
As no specific signaling pathways for this compound have been detailed in the provided search results, a generalized diagram illustrating a hypothetical ligand-receptor interaction and subsequent downstream signaling cascade is presented below. This serves as a template that can be adapted once specific biological targets and pathways are identified.
Caption: A generalized diagram of a potential signaling pathway.
References
N-Benzylnortropine as a Dopamine Transporter (DAT) Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] As a member of the solute carrier 6 (SLC6) family, DAT is a primary target for various therapeutic agents and substances of abuse, including cocaine and amphetamines.[1][2] The development of novel DAT ligands with specific binding profiles is of significant interest for the treatment of neuropsychiatric disorders such as depression, ADHD, and substance use disorders.[2] Among the diverse chemical scaffolds explored, the tropane framework, characteristic of cocaine and benztropine, has been a fertile ground for the discovery of potent DAT inhibitors.[3] This technical guide focuses on N-Benzylnortropine, a tropane derivative, and its role as a dopamine transporter ligand. We will delve into its binding affinity, the structure-activity relationships of related compounds, and provide detailed experimental protocols for its synthesis and characterization.
Quantitative Data: Binding Affinity at the Dopamine Transporter
The affinity of a ligand for its target is a key determinant of its potential biological activity. For DAT ligands, this is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the transporters at equilibrium. A lower Kᵢ value indicates a higher binding affinity.[4] N-substituted benztropine analogs, which share the core tropane structure of this compound, have been extensively studied. Research has shown that modifications to the N-substituent of the tropane ring can significantly influence DAT binding affinity.
A study analyzing the structure-activity relationships of novel N-substituted 3α-(diphenylmethoxy)tropane analogs revealed a direct correlation between the nature of the N-substituent and DAT binding. For the N-benzyl analog, a dopamine transporter binding affinity (Kᵢ) of 82.2 nM has been reported. This positions this compound as a compound with considerable affinity for the dopamine transporter.
For comparative purposes, the binding affinities and functional potencies of benztropine and several of its analogs are presented in the tables below. This data provides a broader context for understanding the potential of this compound as a DAT ligand.
Table 1: Dopamine Transporter (DAT) Binding Affinities (Kᵢ) of Benztropine and Analogs
| Compound | Kᵢ (nM) at DAT | Selectivity (DAT vs. SERT/NET) |
| Benztropine | 120 | Moderate |
| 4'-Chlorobenztropine (p-Cl-BZT) | 20 - 32.5 | High |
| 3',4"-Dichlorobenztropine | 20 - 32.5 | High |
| 4',4"-Difluorobenztropine (AHN 1-055) | 11 - 30 | High |
| N-Benzyl-3α-(diphenylmethoxy)tropane | 82.2 | Not Reported |
| N-(indole-3''-ethyl)-3α-(4',4''-difluoro-diphenylmethoxy)tropane (GA1-69) | 5.6 - 30 | High |
| N-(R)-2''-amino-3''-methyl-n-butyl-3α-(4',4''-difluoro-diphenylmethoxy)tropane (GA2-50) | 5.6 - 30 | High |
Data compiled from multiple sources.[4]
Table 2: Dopamine Uptake Inhibition (IC₅₀) of Benztropine and Analogs
| Compound | IC₅₀ (nM) for [³H]Dopamine Uptake |
| Benztropine | 15 - 964 |
| 4'-Chlorobenztropine (p-Cl-BZT) | ~25 |
| JHW 007 (N-(n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]-tropane) | 24.6 |
Data compiled from multiple sources.[4]
Mechanism of Action and Signaling Pathways
This compound, as a derivative of the benztropine class of compounds, is expected to act as a competitive inhibitor at the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse. This enhanced dopaminergic signaling is the primary mechanism underlying the therapeutic and psychoactive effects of DAT inhibitors.
The interaction of benztropine analogs with the dopamine transporter is considered "atypical" compared to cocaine.[4] While cocaine is thought to stabilize the transporter in an outward-facing conformation, many benztropine analogs are believed to favor an inward-facing conformation.[4] This difference in the conformational state of DAT may contribute to the distinct behavioral profiles observed between these two classes of compounds, with some benztropine analogs showing reduced abuse liability.[4]
Caption: Dopaminergic synapse and the inhibitory action of this compound on DAT.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-substituted nortropine analogs involves the N-alkylation of a nortropine precursor. A direct approach starts with nortropine and introduces the benzyl group via nucleophilic substitution.
Materials:
-
Nortropine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or another appropriate solvent
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve nortropine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add potassium carbonate (2.0-3.0 equivalents) to the solution.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by standard analytical techniques such as NMR and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Radioligand Binding Assay for Dopamine Transporter Affinity (Kᵢ Determination)
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using a radiolabeled DAT ligand, such as [³H]WIN 35,428.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
[³H]WIN 35,428 (or another suitable radioligand)
-
This compound (test compound)
-
Nomifensine or GBR 12909 (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add binding buffer, [³H]WIN 35,428, and the cell membrane suspension.
-
Non-specific Binding: Add a high concentration of nomifensine or GBR 12909, [³H]WIN 35,428, and the cell membrane suspension.
-
Test Compound: Add varying concentrations of this compound, [³H]WIN 35,428, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Determine the percentage of inhibition of specific binding at each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for DAT.
-
Dopamine Uptake Inhibition Assay (IC₅₀ Determination)
This functional assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing DAT.
Materials:
-
hDAT-expressing cells (e.g., HEK293 or CHO cells) cultured in 96-well plates.
-
[³H]Dopamine
-
This compound (test compound)
-
Nomifensine or a similar potent DAT inhibitor (for non-specific uptake)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lysis buffer (e.g., 1% SDS)
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: On the day of the assay, wash the confluent cell monolayers with pre-warmed uptake buffer.
-
Pre-incubation: Add uptake buffer containing varying concentrations of this compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate the plate at 37°C for 10-20 minutes.
-
Uptake Initiation: Initiate dopamine uptake by adding uptake buffer containing [³H]Dopamine to all wells.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition of specific uptake for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Caption: Comparative workflows for DAT binding and uptake inhibition assays.
Conclusion
This compound demonstrates significant affinity for the dopamine transporter, positioning it as a valuable research tool and a potential scaffold for the development of novel central nervous system therapeutics. The structure-activity relationships of related benztropine analogs indicate that the N-substituent plays a crucial role in modulating DAT binding. The detailed experimental protocols provided in this guide offer a framework for the synthesis and pharmacological characterization of this compound and other novel DAT ligands. Further investigation into its functional activity, selectivity profile, and in vivo effects is warranted to fully elucidate its therapeutic potential.
References
N-Benzylnortropine Derivatives: A Deep Dive into Structure-Activity Relationships for Monoamine Transporter Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylnortropine derivatives represent a significant class of tropane alkaloids that have garnered considerable attention in medicinal chemistry and pharmacology. Their structural similarity to cocaine and other psychostimulants has made them valuable scaffolds for the development of novel ligands targeting monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters play a crucial role in regulating neurotransmitter concentrations in the synaptic cleft, and their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[3][4]
This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound derivatives as monoamine transporter ligands. It is designed to serve as a detailed resource for researchers and drug development professionals, offering insights into the rational design of selective and potent transporter modulators. The guide includes a compilation of quantitative binding affinity and uptake inhibition data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from the commercially available nortropine. A common synthetic route involves the N-alkylation of nortropine with a substituted or unsubstituted benzyl halide (e.g., benzyl bromide) in the presence of a base. Modifications to the tropane ring, such as the introduction of substituents at the 2β and 3β positions, are often carried out prior to or after the N-benzylation step to explore a wider chemical space and refine the pharmacological profile.
Structure-Activity Relationship (SAR) of this compound Derivatives
The pharmacological activity of this compound derivatives at monoamine transporters is highly dependent on the substitution pattern on both the N-benzyl group and the tropane core. The following sections summarize the key SAR findings based on available quantitative data.
Data Presentation: Binding Affinities and Uptake Inhibition
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a selection of this compound and related N-substituted nortropane derivatives for DAT, SERT, and NET. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinities (Ki, nM) of N-Substituted Nortropane Derivatives for Monoamine Transporters
| Compound ID | N-Substituent | 3β-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 1 | -CH3 | 2β-carbomethoxy-3β-(4-iodophenyl) | 27 | - | - | - | - |
| 2 | -CH2CH=CH2 | 2β-carbomethoxy-3β-(4-iodophenyl) | 15 | - | - | - | - |
| 3 | -CH2C≡CH | 2β-carbomethoxy-3β-(4-iodophenyl) | 14 | - | - | - | - |
| 4 | N-benzyl | 3β-(4-methylphenyl)-2β-[5-(3-nitrophenyl)thiazol-2-yl] | - | - | - | - | - |
| 5 | N-benzyl | 2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]-3β-(4-methylphenyl) | 5.9 (IC50) | 113 | 454 | 19.2 | 76.9 |
| AHN 1-055 | -CH3 | 3α-[bis-(4-fluorophenyl)methoxy] | 11-108 | 376-3260 | 457-4810 | 3.5-29.3 | 4.2-44.5 |
Note: Data compiled from multiple sources.[5][6][7] Dashes indicate data not available.
Table 2: Monoamine Uptake Inhibition (IC50, nM) of N-Substituted Tropane Derivatives
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Cocaine | ~400-750 | ~400-750 | ~400-750 |
| 3β-(4-methylphenyl)-2β-[5-(3-nitrophenyl)thiazol-2-yl]tropane (4p) | Potent | Selective for DAT | Selective for DAT |
Note: Data compiled from multiple sources.[8][9] Specific values for compound 4p were described as potent and selective without explicit numerical data in the source.
Key SAR Insights:
-
N-Substituent: The nature of the substituent on the nortropane nitrogen significantly influences both potency and selectivity. Small, unsaturated alkyl groups like allyl and propargyl at the N-position can enhance DAT affinity.[5] The presence of a benzyl group is a key feature for many potent monoamine transporter ligands.
-
Substitutions on the N-Benzyl Group: Modifications on the aromatic ring of the N-benzyl group can fine-tune the affinity and selectivity for DAT, SERT, and NET. For instance, in a series of 2β-[3'-(substituted benzyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes, a 4-fluorobenzyl substituent at the 3'-position of the isoxazole ring resulted in a highly potent and DAT-selective compound.[6]
-
Tropane Ring Substitutions: The substituents at the 2β and 3β positions of the tropane ring are critical determinants of activity. Phenyl or substituted phenyl groups at the 3β-position are common features of high-affinity DAT ligands. The nature of the substituent at the 2β-position can modulate the overall pharmacological profile. For example, 2β-carbomethoxy and various heterocyclic moieties have been extensively explored.[5][8]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of this compound derivatives. The following sections provide methodologies for key in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target transporter (DAT, SERT, or NET).
-
Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes/homogenate, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known potent inhibitor is used instead of the test compound.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Synaptosomal Neurotransmitter Uptake Assay
This assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes, which are resealed nerve terminals.
Materials:
-
Fresh or frozen brain tissue (e.g., striatum for DAT, cortex/hippocampus for SERT/NET).
-
Sucrose buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).
-
Test compounds.
-
Selective uptake inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the pellet in KRH buffer.[11][12]
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.[11]
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling cascades initiated by monoamine transporter modulation and visualizing the experimental processes are crucial for comprehensive research.
Monoamine Transporter Signaling Pathways
Inhibition of monoamine transporters by this compound derivatives leads to an increase in the extracellular concentration of the respective neurotransmitters. This, in turn, enhances the activation of postsynaptic and presynaptic receptors, triggering a cascade of intracellular signaling events.
Caption: General signaling pathway of monoamine transporters.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the logical flow of a typical radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Experimental Workflow: Synaptosomal Uptake Assay
This diagram outlines the key steps involved in a synaptosomal neurotransmitter uptake inhibition assay.
Caption: Workflow for a synaptosomal uptake inhibition assay.
Conclusion
This compound derivatives continue to be a fertile ground for the discovery of novel and selective monoamine transporter ligands. A thorough understanding of their structure-activity relationships is paramount for the rational design of compounds with desired pharmacological profiles. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. By leveraging this information, researchers and drug development professionals can accelerate their efforts in developing the next generation of therapeutics for a wide range of neurological and psychiatric disorders. The systematic exploration of substitutions on both the N-benzyl moiety and the tropane scaffold, guided by the principles of SAR, holds significant promise for the discovery of potent and selective modulators of monoamine transporters.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Bioanalytical Workflow for Ligand Binding Based Pharmacokinetic Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis and monoamine transporter binding properties of 2β-[3’-(substituted benzyl)isoxazol-5-yl]- and 2β-[3’-methyl-4’-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and monoamine transporter binding properties of 2beta-[3'-(substituted benzyl)isoxazol-5-yl]- and 2beta-[3'-methyl-4'-(substituted phenyl)isoxazol-5-yl]-3beta-(substituted phenyl)tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
Pharmacological Profile of N-Benzylnortropine: A Technical Guide
Disclaimer: Publicly available pharmacological data for N-Benzylnortropine is limited. This guide infers its potential pharmacological profile based on the well-characterized pharmacology of its parent compound, benztropine, and structurally related N-substituted nortropane analogs.
Introduction
This compound is a derivative of nortropine, featuring a benzyl group attached to the nitrogen atom of the tropane ring. The tropane alkaloid scaffold is a well-established pharmacophore found in a variety of clinically significant compounds, including atropine and cocaine.[1][2][3][4][5] N-substitution on the nortropane ring system is a common strategy in medicinal chemistry to modulate receptor affinity, selectivity, and pharmacokinetic properties. Based on its structural similarity to benztropine and other N-substituted tropane derivatives, this compound is anticipated to primarily interact with monoamine transporters and muscarinic acetylcholine receptors. This document provides a detailed overview of the inferred pharmacological properties of this compound, methodologies for its characterization, and potential signaling pathways.
Inferred Pharmacological Profile
The pharmacological profile of this compound is predicted to be characterized by significant affinity for the dopamine transporter (DAT) and muscarinic M1 receptors, with lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters, as well as histamine H1 receptors. This profile is extrapolated from data on benztropine and its N-substituted analogs.
Receptor and Transporter Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of benztropine and its N-substituted analogs at key central nervous system targets. This data provides a basis for estimating the binding profile of this compound.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | M1 (Ki, nM) | H1 (Ki, nM) |
| Benztropine | 11.2 | 1630 | 3380 | 1.1 | 16 |
| N-Allyl-BZT | 5.6 | 1420 | 4900 | 150 | 62 |
| N-Propyl-BZT | 30 | 4600 | 7350 | >10,000 | 330 |
Data is illustrative and based on published values for benztropine and its N-substituted analogs. The precise values for this compound may vary.
Functional Activity
Functionally, this compound is expected to act as a potent inhibitor of dopamine uptake via the dopamine transporter. Its activity at muscarinic receptors is likely to be antagonistic.
| Compound | Dopamine Uptake Inhibition (IC50, nM) |
| Benztropine | 18.7 |
| N-Allyl-BZT | 10.5 |
| N-Propyl-BZT | 45.1 |
Data is illustrative and based on published values for benztropine and its N-substituted analogs. The precise values for this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at DAT, SERT, NET, and muscarinic M1 receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor/transporter (e.g., HEK293 cells).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]Pirenzepine (for M1 receptors).
-
Test compound: this compound.
-
Non-specific binding control (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET, atropine for M1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Dopamine Uptake Inhibition Assay
This assay measures the functional potency of a compound to inhibit the reuptake of dopamine into synaptosomes or cells expressing the dopamine transporter.
Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake.
Materials:
-
Synaptosomes prepared from rat striatum or cells expressing DAT.
-
[³H]Dopamine.
-
Test compound: this compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Inhibitor of monoamine oxidase (e.g., pargyline) to prevent dopamine metabolism.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle in uptake buffer containing a monoamine oxidase inhibitor.
-
Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Inferred Signaling Pathways and Experimental Workflows
Based on the predicted targets, this compound is likely to modulate dopaminergic and cholinergic signaling pathways.
Caption: Inferred signaling pathway for DAT inhibition by this compound.
References
N-Benzylnortropine as a Precursor for Benztropine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-benzylnortropine as a key precursor in the synthesis of benztropine analogs. Benztropine and its derivatives are of significant interest due to their activity as dopamine reuptake inhibitors and their interactions with muscarinic and histamine receptors.[1][2] This document outlines the synthetic pathways, experimental protocols for pharmacological evaluation, and the underlying signaling mechanisms of these compounds.
Introduction
Benztropine analogs are a class of tropane-based compounds that have shown therapeutic potential, particularly in the context of neurodegenerative diseases and substance abuse disorders.[2] The core structure, consisting of a tropane ring and a diphenylmethoxy moiety, allows for extensive modification to modulate pharmacological activity. This compound serves as a versatile starting material, enabling the synthesis of a wide array of benztropine derivatives through modification of the N-substituent and the diphenylmethoxy group.
Synthesis of Benztropine Analogs from this compound
The synthesis of benztropine analogs from this compound primarily involves two key transformations: etherification of the 3-hydroxyl group and subsequent modification of the N-benzyl group.
Synthesis of the Precursor: this compound
This compound can be synthesized from tropinone through a two-step process involving N-benzylation followed by reduction of the ketone. Alternatively, it can be prepared by direct N-alkylation of nortropine. A common laboratory-scale synthesis involves the Robinson-Schöpf reaction to form N-benzyltropinone.[3]
Etherification of this compound
The crucial ether linkage in benztropine analogs is typically formed via a Williamson ether synthesis.[4][5][6][7][8] This involves the deprotonation of the 3-hydroxyl group of this compound to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a benzhydryl derivative (e.g., benzhydryl bromide).
N-Debenzylation and Further N-Alkylation
The N-benzyl group can be removed through catalytic hydrogenation to yield norbenztropine analogs.[9][10][11][12][13] This nor-intermediate can then be reacted with various alkyl or aryl halides to introduce a diverse range of substituents at the nitrogen atom, allowing for the exploration of structure-activity relationships.[2]
Quantitative Data of Benztropine Analogs
The pharmacological profile of benztropine analogs is defined by their binding affinities at various receptors and transporters. The following tables summarize the binding affinities (Ki values in nM) for a selection of benztropine analogs at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), muscarinic M1 receptor, and histamine H1 receptor.
Table 1: Binding Affinities (Ki, nM) of Benztropine Analogs at Monoamine Transporters
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Benztropine | -CH₃ | 8.5 - 29.2 | 490 - 4600 | 1420 - 7350 | [14][15] |
| Norbenztropine | -H | - | - | - | |
| N-Allyl-BZT | -CH₂CH=CH₂ | 11.8 | >10,000 | >10,000 | [16] |
| N-Butyl-BZT | -(CH₂)₃CH₃ | 29.9 | >10,000 | >10,000 | [16] |
| GBR 12909 | - | 5.59 | - | - | [15] |
Table 2: Binding Affinities (Ki, nM) of Benztropine Analogs at Muscarinic M1 and Histamine H1 Receptors
| Compound | N-Substituent | M1 Ki (nM) | H1 Ki (nM) | Reference |
| Benztropine | -CH₃ | 2 - 120 | 16 - 37,600 | [14][16] |
| Norbenztropine | -H | - | - | |
| N-Allyl-BZT | -CH₂CH=CH₂ | - | - | |
| N-Butyl-BZT | -(CH₂)₃CH₃ | - | - | |
| Diphenylpyraline | - | - | - | [16] |
Experimental Protocols
General Synthesis of N-Substituted Benztropine Analogs from Norbenztropine.[2]
-
N-Alkylation/Arylation: To a solution of norbenztropine in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate). To this mixture, add the desired alkyl or aryl halide (e.g., allyl bromide, butyl bromide).
-
Reaction Monitoring: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, and purify using column chromatography on silica gel.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is a competitive binding assay using [³H]WIN 35,428.
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the benztropine analog. To determine non-specific binding, use a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Muscarinic M1 Receptor Radioligand Binding Assay.[17][18][19][20]
This protocol is a competitive binding assay using [³H]-N-methylscopolamine ([³H]-NMS).
-
Membrane Preparation: Use membranes from cells expressing the human M1 muscarinic receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound. For non-specific binding, use a high concentration of a non-radiolabeled antagonist like atropine.
-
Incubation: Incubate the plate to reach equilibrium.
-
Filtration and Washing: Terminate the reaction by filtration and wash the filters.
-
Scintillation Counting and Data Analysis: Perform scintillation counting and data analysis as described for the DAT binding assay.
Histamine H1 Receptor Radioligand Binding Assay.[1][21][22][23][24]
This protocol is a competitive binding assay using [³H]mepyramine.
-
Membrane Preparation: Use membranes from cells expressing the human histamine H1 receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of the test compound. To determine non-specific binding, use a high concentration of a known H1 antagonist (e.g., mianserin).
-
Incubation: Incubate the plate to reach equilibrium.
-
Filtration and Washing: Terminate the reaction by filtration and wash the filters.
-
Scintillation Counting and Data Analysis: Perform scintillation counting and data analysis as described for the DAT binding assay.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for benztropine analogs from this compound.
Signaling Pathways
Caption: Key signaling pathways modulated by benztropine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate | Semantic Scholar [semanticscholar.org]
- 14. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Characterization of N-Benzylnortropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylnortropine is a derivative of the tropane alkaloid scaffold, a core structure found in numerous biologically active compounds. Its structural similarity to well-characterized molecules, such as benztropine, suggests a potential interaction with key neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of the inferred in vitro pharmacological profile of this compound, focusing on its potential interactions with the dopamine transporter (DAT), muscarinic acetylcholine receptors, and sigma receptors. Detailed experimental protocols for the characterization of such compounds are provided, along with visual representations of the associated signaling pathways to facilitate a deeper understanding of its potential mechanisms of action. All quantitative data presented is based on structurally related N-substituted benztropine analogs and serves as a predictive framework for the characterization of this compound.
Introduction
The nortropane scaffold is a versatile platform in medicinal chemistry, giving rise to a wide range of compounds with significant effects on the central nervous system. The nature of the substituent on the nitrogen atom of the nortropane ring plays a crucial role in determining the pharmacological activity and receptor selectivity of these molecules. This compound, featuring a benzyl group attached to the nitrogen, is structurally related to benztropine, a clinically used medication for Parkinson's disease and drug-induced extrapyramidal symptoms. Benztropine is known to be a potent dopamine reuptake inhibitor and a muscarinic acetylcholine receptor antagonist.[1][2] Based on this structural relationship, it is hypothesized that this compound will exhibit a multi-target profile, primarily interacting with the dopamine transporter, muscarinic receptors, and potentially sigma receptors. This guide outlines the predicted in vitro characteristics of this compound and provides the necessary experimental framework for its comprehensive evaluation.
Predicted Pharmacological Profile
The pharmacological profile of this compound is inferred from data on structurally similar N-substituted benztropine analogs. These compounds typically exhibit high affinity for the dopamine transporter, with varying degrees of affinity for muscarinic, histaminic, and sigma receptors.
Data Presentation: Predicted Binding Affinities
The following table summarizes the predicted binding affinities (Ki, nM) of this compound for key central nervous system targets, based on published data for N-substituted benztropine analogs.[3]
| Target | Predicted Kᵢ (nM) | Rationale |
| Dopamine Transporter (DAT) | 5 - 50 | N-substituted benztropine analogs consistently show high affinity for DAT.[3][4] |
| Muscarinic M₁ Receptor | 500 - 1500 | N-substitution on the tropane ring of benztropine analogs often reduces muscarinic receptor affinity compared to DAT affinity.[3] |
| Sigma σ₁ Receptor | 100 - 500 | Many N-substituted tropane analogs exhibit moderate affinity for sigma receptors.[3] |
| Serotonin Transporter (SERT) | > 1000 | Benztropine and its analogs generally show lower affinity for SERT compared to DAT.[3] |
| Norepinephrine Transporter (NET) | > 1000 | Benztropine and its analogs typically have low affinity for NET.[3] |
Key Signaling Pathways
Understanding the signaling pathways associated with the predicted targets of this compound is essential for interpreting its potential functional effects.
Dopamine Transporter (DAT) Signaling
Inhibition of DAT by this compound would block the reuptake of dopamine from the synaptic cleft, leading to increased dopaminergic signaling.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of muscarinic receptor blockers on the turnover rate of acetylcholine in various regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
N-Benzylnortropine and its Analogs: A Technical Guide to Monoamine Transporter Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of N-substituted nortropane derivatives, with a focus on analogs of N-Benzylnortropine, for the key monoamine transporters: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET). These transporters are critical targets in the development of therapeutics for a range of neuropsychiatric disorders.
Introduction to N-Substituted Nortropanes and Monoamine Transporters
N-substituted nortropane derivatives, a class of compounds structurally related to tropane alkaloids like cocaine, are of significant interest in medicinal chemistry.[1][2] Their core bicyclic structure serves as a scaffold for developing ligands that can modulate the activity of monoamine transporters.[3][4] These transporters—DAT, SERT, and NET—are integral membrane proteins that terminate neurotransmission by clearing dopamine, serotonin, and norepinephrine, respectively, from the synaptic cleft.[5] By inhibiting this reuptake process, these compounds can elevate extracellular neurotransmitter levels, a mechanism central to the action of many antidepressants and psychostimulants.[5][6] Understanding the binding affinity and selectivity of compounds like this compound and its analogs is crucial for designing novel therapeutics with desired pharmacological profiles and reduced side effects.
Binding Affinity Data for Benztropine Analogs
Quantitative binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the target receptors in vitro. A lower Ki value corresponds to a higher binding affinity. The following table summarizes the Ki values (in nanomolars, nM) for benztropine—a prominent N-substituted tropane derivative—and several of its analogs at human DAT, SERT, and NET.[1]
| Compound | N-Substituent | 3α-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Benztropine | -CH₃ | -OCH(Ph)₂ | 118 | 1390 | >10,000 |
| JHW 007 | -n-butyl | -OCH(4-F-Ph)₂ | 24.6 | 1730 | 1330 |
| Analog 3a | -CH₃ | -OCH(4-F-Ph)₂ | 36.8 | 1010 | 1320 |
| Analog 3b | -CH₃ | -OCH(4-Cl-Ph)₂ | 26.2 | 508 | 2100 |
| Analog 3d | -CH₃ | -OCH(4-CH₃-Ph)₂ | 11.8 | 610 | 3260 |
Data sourced from literature evaluating a series of benztropine analogs.[1] "Ph" denotes a phenyl group.
The data indicates that benztropine and its analogs generally exhibit a higher affinity for the Dopamine Transporter (DAT) compared to SERT and NET, suggesting a degree of selectivity. Modifications to both the N-substituent and the 3α-substituent can significantly alter binding potency and selectivity.
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinities presented above are typically determined using in vitro radioligand competition binding assays. This gold-standard method quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target transporter.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably transfected to express the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Radioligands: High-affinity radiolabeled ligands specific for each transporter. Examples include:
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
NET: [³H]Nisoxetine or [³H]Talopram
-
-
Test Compound: this compound analog of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Incubation Buffer: A buffered solution (e.g., Tris-HCl or PBS) containing appropriate salts (e.g., NaCl, KCl, MgCl₂).
-
Non-specific Binding Control: A high concentration of a known, non-labeled potent inhibitor for the target transporter (e.g., cocaine for DAT).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
Assay Procedure
-
Membrane Preparation: Transfected cells are harvested, homogenized in a buffer, and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the incubation buffer to a specific protein concentration.
-
Assay Plate Setup: The assay is performed in microplates (e.g., 96-well plates). Each well contains a mixture of:
-
Cell membranes expressing the target transporter.
-
A fixed concentration of the specific radioligand.
-
Varying concentrations of the unlabeled test compound (e.g., this compound analog).
-
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled inhibitor to determine the amount of radioligand that binds non-specifically to the membrane and filter.
-
-
Incubation: The plates are incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity on each filter is then measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration, generating a sigmoidal competition curve.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizations: Workflow and Mechanism of Action
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine transporter affinity.
Mechanism of Action: Monoamine Reuptake Inhibition
N-substituted nortropane derivatives act as competitive inhibitors at monoamine transporters. They bind to the transporter protein, blocking the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, enhancing neurotransmission.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tropane Alkaloid Scaffold of N-Benzylnortropine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-Benzylnortropine core, a key scaffold in the tropane alkaloid family. Tropane alkaloids are a class of bicyclic organic compounds that have significant pharmacological applications, acting as both stimulants and anticholinergics.[1] This document delves into the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on their interactions with various neurotransmitter transporters and receptors. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives typically involves the N-alkylation of nortropine or its precursors. A common strategy is the reaction of nortropine with benzyl bromide in the presence of a base. Modifications to the benzyl group or the tropane scaffold can be achieved by using appropriately substituted starting materials.
A general synthetic workflow for N-substituted nortropine analogs is depicted below.
Synthesis of this compound.
Biological Activity and Receptor Binding Affinity
This compound and its analogs exhibit a range of biological activities, primarily through their interaction with monoamine transporters and various receptors. The affinity of these compounds for their targets is a key determinant of their pharmacological profile.
Monoamine Transporters
N-substituted benztropine analogs are known to have high affinity for the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This interaction with DAT is a key factor in their potential as therapeutic agents.
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Analog 1 | 4''-phenyl-n-butyl | 8.51 ± 1.2 | 376 ± 51.8 | 2210 ± 240 |
| Analog 2 | n-butyl | 13.2 ± 1.5 | 3870 ± 135 | 2130 ± 160 |
| Analog 3 | Benzyl | 82.2 | - | - |
| Table 1: Binding Affinities (Ki) of N-Substituted Benztropine Analogs for Monoamine Transporters.[2][3] |
Muscarinic and Histamine Receptors
In addition to monoamine transporters, these compounds can also interact with muscarinic and histamine receptors, which can contribute to their overall pharmacological effects and potential side effects.
| Compound | N-Substituent | M1 Ki (nM) | H1 Ki (nM) |
| Analog 1 | 4''-phenyl-n-butyl | 576 ± 10.7 | 141 ± 6.72 |
| Analog 2 | n-butyl | 4020 ± 592 | 218 ± 15.5 |
| Table 2: Binding Affinities (Ki) of N-Substituted Benztropine Analogs for Muscarinic M1 and Histamine H1 Receptors.[2] |
Sigma Receptors
Several N-substituted benztropine analogs also show significant affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer.
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) |
| Analog 2 | n-butyl | 12.1 | 18.1 |
| Analog 4 | N-methyl | 430 | 65.8 |
| Table 3: Binding Affinities (Ki) of N-Substituted Benztropine Analogs for Sigma-1 and Sigma-2 Receptors.[2] |
Signaling Pathways
The interaction of this compound analogs with their target receptors and transporters initiates downstream signaling cascades that produce their physiological effects.
Dopamine Transporter (DAT) Inhibition
By inhibiting DAT, these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.
Inhibition of Dopamine Transporter (DAT).
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
[³H]WIN 35,428 (Radioligand)
-
Rat striatal tissue or cells expressing DAT
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled test compounds
-
Known DAT inhibitor (e.g., cocaine) for non-specific binding determination
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the crude membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add buffer, radioligand ([³H]WIN 35,428), and either buffer (for total binding), a high concentration of a known DAT inhibitor (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Add the membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Agonist and antagonist compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Incubation: Incubate cell membranes with GDP in assay buffer.
-
Ligand Addition: Add the test compound (agonist or antagonist) at various concentrations.
-
[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Counting: Wash the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the EC₅₀ for agonists or the IC₅₀ for antagonists.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents targeting the central nervous system. The structure-activity relationships of its analogs highlight the importance of the N-substituent and modifications to the tropane ring in determining binding affinity and selectivity for various neurotransmitter transporters and receptors. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical resource for researchers engaged in the discovery and characterization of new compounds based on this important tropane alkaloid core. Further investigation into the specific signaling pathways modulated by these compounds will be crucial for a comprehensive understanding of their pharmacological effects and for the development of targeted therapies with improved efficacy and safety profiles.
References
- 1. Structure-activity relationships of 3-substituted N-benzhydryl-nortropane analogs as nociceptin receptor ligands for the treatment of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Benzylnortropine Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of N-Benzylnortropine and related compounds with the dopamine transporter (DAT). The dopamine transporter is a critical target in the study of various neurological and psychiatric disorders. Radioligand binding assays are a fundamental technique for determining the affinity and selectivity of compounds for this transporter.
While a specific protocol for a radiolabeled version of this compound is not widely documented, the following protocol is adapted from established methods for other potent DAT ligands, such as [³H]WIN 35,428, and is suitable for determining the binding affinity of this compound through competitive inhibition.[1][2]
Introduction to Dopamine Transporter (DAT) Binding Assays
The dopamine transporter is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, playing a crucial role in regulating dopaminergic neurotransmission.[1][3] Dysregulation of DAT function is implicated in conditions like ADHD, depression, and substance use disorders. Consequently, DAT is a primary target for many therapeutic drugs. Benztropine analogs, including this compound, are known to be potent inhibitors of DAT.[4][5]
Radioligand binding assays are a highly sensitive and quantitative method to measure the interaction between a ligand and its receptor.[6][7][8] In a competitive binding assay, an unlabeled compound (the "competitor," e.g., this compound) is used to displace a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]WIN 35,428 for DAT). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This value can then be used to calculate the inhibitor constant (Ki), which reflects the affinity of the competitor for the receptor.[1][9]
Experimental Protocol: Competitive Radioligand Binding Assay for DAT
This protocol outlines the steps for a competitive binding assay using a radiolabeled ligand to determine the binding affinity of this compound for the dopamine transporter.
2.1. Materials and Reagents
-
Biological Material: Rat striatal tissue homogenate or cell lines stably expressing the human dopamine transporter (hDAT).[10][11]
-
Radioligand: [³H]WIN 35,428 (or another suitable DAT-selective radioligand).
-
Competitor: this compound and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as 10 µM Cocaine or 1 µM GBR 12909.[1][2]
-
Scintillation Cocktail: A commercially available cocktail suitable for non-aqueous samples.
-
Equipment:
-
96-well microplates.
-
Pipettes.
-
Cell harvester for filtration.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
-
2.2. Tissue Preparation (Rat Striatum)
-
Euthanize rats according to approved animal care protocols.
-
Rapidly dissect the striata on ice.
-
Homogenize the tissue in 20 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.[9]
-
Store the membrane preparation in aliquots at -80°C until use.
2.3. Assay Procedure
-
On the day of the assay, thaw the membrane preparation and dilute to the desired concentration (typically 50-150 µg protein per well) in assay buffer.[9]
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand + 50 µL of non-specific binding control (e.g., 10 µM Cocaine) + 150 µL of membrane preparation.[1]
-
Competitor Binding: 50 µL of radioligand + 50 µL of the test compound at various concentrations + 150 µL of membrane preparation.
-
-
The final concentration of the radioligand (e.g., [³H]WIN 35,428) should be approximately equal to its Kd value.
-
Incubate the plate at 4°C for 2 hours with gentle agitation.[3]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight.
-
Measure the radioactivity in each vial using a scintillation counter.
2.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[1]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:[1]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The following table summarizes representative binding affinities of various compounds for the dopamine transporter.
| Compound | Radioligand | Preparation | IC₅₀ (nM) | Ki (nM) | Reference |
| This compound | - | - | - | - | Data not available |
| JHW 007 (Benztropine analog) | [³H]WIN 35,428 | Rat Striatum | - | 7.40 | [10][12] |
| AHN 1-055 (Benztropine analog) | [³H]CFT | - | - | 9 | [4] |
| GBR 12909 | [³H]BTCP | hDAT | 5 | - | [3] |
| Nomifensine | [³H]BTCP | hDAT | 15 | - | [3] |
| Dopamine | [³H]BTCP | hDAT | 10000 | - | [3] |
| BTCP | [³H]BTCP | hDAT | 7.1 | - | [3] |
| Cocaine | [³H]WIN 35,428 | Dog Caudate | High Affinity | - | [2] |
Visualization
Dopamine Signaling Pathway
The following diagram illustrates the key components of the dopamine signaling pathway, highlighting the role of the dopamine transporter (DAT) in the reuptake of dopamine from the synapse.
Caption: Dopamine signaling at the synapse, highlighting DAT-mediated reuptake.
Experimental Workflow for Competitive Radioligand Binding Assay
The diagram below outlines the major steps in the competitive radioligand binding assay protocol.
Caption: Workflow for the this compound competitive binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Benzylnortropine in Competitive Binding Assays for the Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine Transporter (DAT) is a presynaptic membrane protein critical for regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[1] Its crucial role in dopamine homeostasis makes it a primary target for a wide range of therapeutic agents and a subject of intense research in the context of various neurological and psychiatric disorders, including Attention Deficit Hyperactivity Disorder (ADHD), depression, and substance use disorders.[1] N-substituted nortropane analogs, such as N-Benzylnortropine, are potent inhibitors of the DAT and have been investigated for their therapeutic potential, particularly as treatments for cocaine addiction.
Competitive binding assays are a fundamental tool for characterizing the interaction of novel compounds with their molecular targets. These assays are essential for determining the binding affinity (typically expressed as the inhibition constant, Ki) of a test compound, such as this compound, for the DAT. This document provides detailed protocols and data presentation guidelines for utilizing this compound in competitive binding assays for the DAT, intended to aid researchers in the screening and characterization of novel DAT-targeting compounds.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound and other relevant compounds for the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters is summarized below. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| This compound | 82.2 | >10,000 | >10,000 | >121.65 | >121.65 |
| Cocaine | 200 - 700 | 200 - 700 | 200 - 700 | ~1 | ~1 |
| Methylphenidate | ~100 | ~10,000 | ~100 | ~100 | ~1 |
| Benztropine | ~120 | >10,000 | ~1,800 | >83.3 | ~15 |
Note: Data for this compound at SERT and NET is often reported as having low affinity, with specific Ki values exceeding 10,000 nM. The selectivity ratios are therefore presented as greater than the calculated value.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the DAT is provided below. This protocol is adapted from established methods using the radioligand [³H]WIN 35,428, which is structurally similar to this compound.
Materials and Reagents
-
Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
Test Compound: this compound
-
Reference Compound: Cocaine or unlabeled WIN 35,428
-
Tissue Source: Rat or mouse striatal tissue, or cells expressing recombinant human DAT (e.g., HEK293-hDAT cells)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Cell harvester
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Tissue/Cell Membrane Preparation
-
Tissue Homogenization:
-
Dissect striatal tissue from rats or mice on ice.
-
Homogenize the tissue in 10 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer.
-
-
Cell Culture and Membrane Preparation (for recombinant DAT):
-
Culture HEK293-hDAT cells to ~80-90% confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by sonication or with a Dounce homogenizer in assay buffer.
-
Follow the centrifugation steps as described for tissue homogenization.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the final membrane preparation using a standard protein assay. The protein concentration should be adjusted to approximately 100-200 µg/mL for the assay.
-
Competitive Binding Assay Procedure
-
Assay Setup:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.
-
In a 96-well plate, set up the following in triplicate for each concentration of the test compound:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428 (at a final concentration close to its Kd, e.g., 2-5 nM), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of a high concentration of a competing ligand (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).
-
Competition: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of the desired concentration of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C for some protocols) for 60-120 minutes to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (Binding in presence of this compound - NSB) / (Total Binding - NSB) * 100.
-
-
Determine IC50:
-
Fit the competition curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the DAT.
-
-
-
Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the key elements of dopamine signaling at the synapse, with a focus on the role of the Dopamine Transporter (DAT).
References
Application Notes and Protocols: Schild Analysis for N-Benzylnortropine Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylnortropine, a tropane alkaloid derivative, is structurally related to benztropine, a known muscarinic acetylcholine receptor antagonist.[1][2] Characterizing the potency and mechanism of receptor antagonism is a critical step in drug development. Schild analysis is a rigorous pharmacological method used to determine the affinity of a competitive antagonist for its receptor.[3][4] This is achieved by measuring the extent to which an antagonist shifts the concentration-response curve of an agonist.[3] The analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.[5] For a competitive antagonist, the pA2 value is theoretically equal to the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).[5]
This document provides a detailed protocol for performing a Schild analysis to characterize the antagonism of this compound at muscarinic receptors.
Data Presentation
The primary quantitative outputs of a Schild analysis for this compound would be the pA2 value, the Schild slope, and the derived equilibrium dissociation constant (Kb). The following table illustrates how such data would be presented.
| Antagonist | Agonist | Receptor Subtype | pA2 | Schild Slope | Kb (nM) |
| This compound | Carbachol | Muscarinic M1 | 8.5 | 1.05 | 3.16 |
| This compound | Carbachol | Muscarinic M3 | 8.2 | 0.98 | 6.31 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
This protocol outlines the steps for a Schild analysis of this compound using an in vitro functional assay, such as a tissue bath preparation or a cell-based assay expressing a specific muscarinic receptor subtype. The agonist used in this example is carbachol, a stable analog of acetylcholine.
Materials:
-
This compound hydrochloride
-
Carbachol
-
Isolated tissue preparation (e.g., guinea pig ileum, bladder detrusor muscle) or cells expressing a specific human muscarinic receptor subtype (e.g., M1 or M3)
-
Appropriate physiological buffer solution (e.g., Krebs-Henseleit solution)
-
Tissue bath apparatus or cell culture and assay reagents
-
Data analysis software (e.g., GraphPad Prism)
Procedure:
-
Tissue/Cell Preparation:
-
For isolated tissue: Dissect the tissue of interest and mount it in an organ bath containing oxygenated physiological buffer at 37°C. Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
For cell-based assays: Culture cells expressing the muscarinic receptor subtype of interest to an appropriate density. On the day of the experiment, wash the cells with an assay buffer.
-
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the agonist (carbachol).
-
Start with a low concentration of carbachol and incrementally increase the concentration, allowing the response to stabilize at each concentration until a maximal response is achieved.
-
Wash the tissue or cells to return to baseline.
-
-
Antagonist Incubation:
-
Introduce the first, lowest concentration of this compound to the bath or wells.
-
Incubate for a predetermined period (e.g., 30-60 minutes) to allow the antagonist to reach equilibrium with the receptors.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative addition of carbachol to generate a second concentration-response curve.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Wash the tissue or cells thoroughly to remove the antagonist and agonist.
-
Repeat steps 3 and 4 with at least two additional, increasing concentrations of this compound. A 3- to 10-fold increase in concentration is typical.
-
Data Analysis:
-
Dose-Ratio Calculation:
-
For each concentration of this compound, determine the EC50 of the carbachol concentration-response curve.
-
Calculate the dose-ratio (DR) for each antagonist concentration using the formula: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)
-
-
Schild Plot Construction:
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.[6]
-
-
Determination of pA2 and Schild Slope:
-
Calculation of Kb:
-
If the Schild slope is close to 1, the Kb can be calculated from the pA2 value: Kb = 10^(-pA2)
-
Visualizations
Muscarinic M1 Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway antagonized by this compound.
Schild Analysis Experimental Workflow
Caption: Experimental workflow for a Schild analysis.
References
Application Notes and Protocols for Electrophysiological Characterization of N-Benzylnortropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylnortropine is a tropane alkaloid, a class of compounds known for their diverse biological activities, including effects on the central and peripheral nervous systems.[1] Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed protocols for investigating the effects of this compound on neuronal ion channels and firing properties using the whole-cell patch-clamp technique.[2][3] The methodologies described herein are designed to provide a comprehensive electrophysiological profile of the compound.
Materials and Reagents
Equipment:
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system (e.g., Digidata 1550)
-
Analysis software (e.g., pCLAMP, Clampfit)
-
Perfusion system
-
Glass capillary puller
-
Microforge
-
Cell culture incubator
-
Laminar flow hood
-
Standard cell culture supplies (flasks, dishes, etc.)
Solutions and Reagents:
-
Cell Culture Media (e.g., DMEM/F12, Neurobasal)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
GlutaMAX
-
Poly-D-lysine or other coating substrates
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[2]
-
Intracellular Solution (Potassium-based, for current-clamp and K+ current recordings) (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na; pH adjusted to 7.3 with KOH.
-
Intracellular Solution (Cesium-based, for Na+ and Ca2+ current recordings) (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na; pH adjusted to 7.3 with CsOH.
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Ion channel blockers (e.g., Tetrodotoxin (TTX) for Na+ channels, Tetraethylammonium (TEA) for K+ channels, Cadmium (Cd2+) for Ca2+ channels)
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Use a suitable neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
Plating: Plate cells onto glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) at a suitable density for patch-clamp recordings.[3]
-
Maintenance: Maintain cells in a humidified incubator at 37°C and 5% CO2. Allow cells to adhere and differentiate for an appropriate period before recording.
Whole-Cell Patch-Clamp Recordings
The whole-cell patch-clamp technique is the gold standard for high-resolution analysis of neuronal electrical properties.[2][3]
General Setup:
-
Prepare borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[3]
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF at a rate of 1.5-2 mL/min.[2]
-
Fill a recording pipette with the appropriate intracellular solution and mount it on the micromanipulator.
-
Approach a target neuron and apply gentle positive pressure to the pipette.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[4]
-
Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.[3]
Voltage-Clamp Recordings of Ion Channels:
-
Voltage-Gated Sodium (Nav) Channels:
-
Use the Cesium-based intracellular solution to block potassium currents.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure channels are in a closed, ready-to-activate state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.[5]
-
To isolate Nav currents, other voltage-gated currents can be blocked pharmacologically (e.g., with Cd2+ for Ca2+ channels).
-
Apply this compound at various concentrations to the bath and repeat the voltage-step protocol to determine its effect on Nav channel activity.
-
-
Voltage-Gated Potassium (Kv) Channels:
-
Use the Potassium-based intracellular solution.
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +70 mV in 10 mV increments) to elicit outward potassium currents.[5]
-
To isolate Kv currents, Na+ and Ca2+ channels can be blocked with TTX and Cd2+, respectively.
-
Based on findings for the related compound benztropine, which inhibits Kv1.5 channels, pay close attention to changes in current amplitude and kinetics.[6] Benztropine was found to inhibit Kv currents in a concentration-dependent manner with an IC50 of 6.11 µM.[6]
-
Apply this compound and assess for similar inhibitory effects.
-
-
Voltage-Gated Calcium (Cav) Channels:
-
Use the Cesium-based intracellular solution with Ba2+ replacing Ca2+ in the aCSF to increase current amplitude and reduce calcium-dependent inactivation.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit inward calcium currents.
-
Block Na+ and K+ channels with TTX and TEA, respectively.
-
Apply this compound to determine its effects on Cav channel function.
-
Current-Clamp Recordings of Neuronal Excitability:
-
Use the Potassium-based intracellular solution.
-
Switch the amplifier to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit changes in membrane potential and action potentials.[3][5]
-
Measure key action potential parameters: threshold, amplitude, duration, and afterhyperpolarization.[7]
-
Assess the effect of this compound on the neuron's firing frequency in response to sustained depolarizing current injections.[8]
Data Analysis
-
Ion Channel Currents: Analyze current-voltage (I-V) relationships, activation and inactivation kinetics, and dose-response curves to determine the potency (IC50 or EC50) of this compound.
-
Action Potentials: Analyze changes in action potential waveform and firing frequency using appropriate software.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Data Presentation
The following table summarizes hypothetical data for the effects of this compound, based on the known effects of the related tropane alkaloid, benztropine, on Kv channels and plausible effects on other channels.[6]
| Parameter | Control | This compound (10 µM) | Effect |
| Kv Current | |||
| Peak Current Amplitude (pA) at +60 mV | 1500 ± 120 | 750 ± 90 | Inhibition |
| IC50 (µM) | N/A | ~5 | Potent Blocker |
| Nav Current | |||
| Peak Current Amplitude (pA) at -10 mV | -2500 ± 200 | -2300 ± 180 | Minor Inhibition |
| Cav Current | |||
| Peak Current Amplitude (pA) at +10 mV | -500 ± 50 | -480 ± 45 | Negligible Effect |
| Action Potential Properties | |||
| Firing Frequency (Hz) | 25 ± 3 | 35 ± 4 | Increased Excitability |
| Action Potential Duration (ms) | 1.5 ± 0.2 | 2.5 ± 0.3 | Prolongation |
Visualizations
Caption: Experimental workflow for characterizing this compound effects.
Caption: Plausible signaling pathway modulated by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the electrophysiological characterization of this compound. By systematically evaluating its effects on voltage-gated sodium, potassium, and calcium channels, as well as on neuronal firing properties, researchers can gain valuable insights into its mechanism of action. The hypothetical data, based on the effects of the structurally similar compound benztropine, suggests that this compound may act as a potent modulator of neuronal excitability, primarily through the inhibition of voltage-gated potassium channels.[6] This detailed investigation will be instrumental in guiding further drug development and exploring the therapeutic potential of this compound.
References
- 1. Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. Whole-cell patch-clamping of cultured human neurons [protocols.io]
- 6. Blockade of Voltage-Dependent K+ Channels by Benztropine, a Muscarinic Acetylcholine Receptor Inhibitor, in Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of ionic currents underlying changes in action potential waveforms in rat spinal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the Firing Rate of High-Resistance Neurons with Cell-Attached Recording - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-Benzylnortropine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylnortropine analogs represent a class of compounds with significant potential for the development of therapeutics targeting central nervous system (CNS) disorders. Their structural similarity to benztropine suggests activity at monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for treating conditions such as depression, anxiety, and psychostimulant addiction.[3][4] Furthermore, benztropine and its analogs have been shown to interact with other receptors, such as sigma receptors (σ1 and σ2), which may contribute to their unique pharmacological profiles.[5][6]
High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large numbers of compounds to identify those with desired biological activity.[4] This document provides detailed application notes and protocols for conducting HTS assays to characterize the binding and functional activity of this compound analogs at their primary and secondary targets.
Data Presentation: In Vitro Binding Affinities
The following tables summarize the in vitro binding affinities (Ki in nM) of representative N-substituted benztropine analogs at human monoamine transporters and sigma receptors. Lower Ki values indicate higher binding affinity. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinities of N-Substituted Benztropine Analogs at Monoamine Transporters [1][7]
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| AHN 1-055 | -CH₃ | 11.6 | 376 | 457 |
| JHW 007 | -n-Butyl | 29.2 | 490 | 1420 |
| AHN 2-005 | -Allyl | 11.0 | 3260 | 4810 |
| GA 1-69 | -Propargyl | 29.2 | 4600 | 7350 |
| GA 2-99 | -Cyclopropylmethyl | 5.59 | 1420 | 3460 |
Table 2: Binding Affinities of N-Substituted Benztropine Analogs at Sigma Receptors [5][6]
| Compound ID | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |
| AHN 1-055 | 15.1 | 48.6 |
| JHW 007 | 4.8 | 15.6 |
| AHN 2-005 | 8.9 | 23.5 |
Signaling Pathways and Experimental Workflows
Dopamine Synaptic Signaling
The following diagram illustrates the role of the dopamine transporter (DAT) in regulating dopamine levels in the synapse, a primary target for this compound analogs.
High-Throughput Screening Workflow
This diagram outlines a typical high-throughput screening campaign for identifying and characterizing this compound analogs as monoamine transporter inhibitors.
Experimental Protocols
Fluorescence-Based Monoamine Transporter Uptake Assay (HTS)
This non-radioactive assay is suitable for primary high-throughput screening to identify inhibitors of DAT, SERT, or NET. It utilizes a fluorescent substrate that is taken up by cells expressing the target transporter.
Materials:
-
HEK293 or CHO cells stably expressing human DAT, SERT, or NET
-
Black, clear-bottom 96- or 384-well microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent substrate (e.g., from a commercial kit)
-
This compound analog library (in DMSO)
-
Positive control inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET)
-
Fluorescence plate reader with bottom-read capability
Protocol:
-
Cell Plating: Seed the transporter-expressing cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound analogs and control compounds in Assay Buffer. The final DMSO concentration should be <1%.
-
Assay Procedure: a. Wash the cell monolayer twice with Assay Buffer. b. Add the diluted compounds or controls to the wells and pre-incubate for 10-20 minutes at 37°C. c. Prepare the fluorescent substrate solution according to the manufacturer's instructions and add it to all wells to initiate the uptake reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time (e.g., 20 minutes).
-
Data Analysis: a. The rate of fluorescence increase is proportional to the transporter uptake rate. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value (the concentration that inhibits 50% of the uptake) by fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for DAT, SERT, and NET
This assay is used to determine the binding affinity (Ki) of the this compound analogs for the monoamine transporters.
Materials:
-
Cell membranes from HEK293 or CHO cells expressing human DAT, SERT, or NET
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Non-specific binding control: 10 µM of a known high-affinity ligand (e.g., Benztropine for DAT)
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and cell membranes (20-40 µg protein).
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Test Compound: this compound analog at various concentrations, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the binding by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percent specific binding against the log concentration of the test compound. c. Determine the IC50 value using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound analogs at the σ₁ receptor, a common off-target.
Materials:
-
Guinea pig brain membrane homogenates (rich in σ₁ receptors)
-
Radioligand: --INVALID-LINK---Pentazocine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Haloperidol
-
Other materials are the same as for the monoamine transporter binding assay.
Protocol:
-
Assay Setup: Similar to the monoamine transporter binding assay, set up wells for total binding, non-specific binding, and test compound competition.
-
Incubation: Incubate the plate for 120 minutes at 37°C.
-
Filtration and Quantification: Follow the same procedure as for the monoamine transporter binding assay.
-
Data Analysis: Calculate IC50 and Ki values as described previously.
Radioligand Binding Assay Workflow
The following diagram details the workflow for a competitive radioligand binding assay.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy of N-Substituted Benztropine Analogs as Antagonists of Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Benzylnortropine in Brain Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of N-Benzylnortropine in brain tissue samples. The described method utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies, drug metabolism research, and toxicology assessments. The protocol covers all critical steps from brain tissue homogenization and extraction to the final analytical determination. While specific quantitative data for this compound is not widely available in the public domain, this document provides a comprehensive framework for researchers to establish and validate a quantitative assay in their own laboratories.
Introduction
This compound is a synthetic tropane alkaloid derivative with potential applications in various areas of pharmacological research. Accurate quantification of its concentration in brain tissue is crucial for understanding its distribution, target engagement, and overall central nervous system (CNS) pharmacokinetics. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification of small molecules in complex biological matrices like brain tissue.[1] This application note outlines a general yet detailed methodology that can be adapted and validated for the specific research needs of drug development professionals and scientists.
Experimental Protocols
Brain Tissue Sample Preparation
Proper sample preparation is critical for accurate and reproducible quantification. The following protocol describes a common procedure for the extraction of small molecules from brain tissue.
Materials:
-
Brain tissue samples (stored at -80°C)
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Protein Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH) containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C.
-
Homogenizer (e.g., bead beater, ultrasonic disruptor).
Protocol:
-
Accurately weigh a frozen brain tissue sample (e.g., 100 mg).
-
Add ice-cold homogenization buffer at a specific ratio (e.g., 1:4 w/v, 100 mg tissue to 400 µL buffer).
-
Homogenize the tissue on ice until a uniform consistency is achieved.[2]
-
To a known volume of the brain homogenate (e.g., 100 µL), add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL ACN with internal standard).[3]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of this compound. These parameters should be optimized for the specific instrumentation used.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Suggested):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) should be optimized to achieve good chromatographic separation from matrix components.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Predicted & Requiring Optimization):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal for this compound.
-
Multiple Reaction Monitoring (MRM): Specific MRM transitions (precursor ion to product ion) must be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will likely be the protonated molecule [M+H]⁺. Fragmentation will likely occur at the benzylic position or within the tropane ring structure.
-
Collision Energy and other MS parameters: These need to be optimized to maximize the signal intensity of the target MRM transitions.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table is a template for presenting the validation and sample analysis results.
| Parameter | This compound | Internal Standard | Acceptance Criteria (as per EMA/FDA guidelines)[4][5] |
| Linearity Range | e.g., 1 - 1000 ng/mL | N/A | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL | N/A | Accuracy within ±20%, Precision ≤20% CV |
| Accuracy (% Bias) | Experimentally Determined | N/A | Within ±15% of nominal concentration (except LLOQ) |
| Precision (% CV) | Experimentally Determined | N/A | ≤15% CV (except LLOQ) |
| Recovery (%) | Experimentally Determined | N/A | Consistent, precise, and reproducible |
| Matrix Effect | Experimentally Determined | N/A | Normalized matrix factor CV ≤15% |
| Stability (e.g., Freeze-Thaw, Bench-Top, Long-Term) | Experimentally Determined | N/A | % Change within ±15% of nominal concentration |
Data in this table are illustrative and must be determined experimentally.
Mandatory Visualizations
// Styling Tissue [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reporting [fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in brain tissue using LC-MS/MS. The outlined procedures for sample preparation and analysis serve as a robust starting point for researchers. It is imperative that the method is fully validated in accordance with regulatory guidelines to ensure the generation of reliable and reproducible data for pharmacokinetic and other research applications.
References
Application Notes: N-Benzylnortropine for Studying Dopamine Uptake Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Benzylnortropine and its analogs in the characterization of dopamine transporter (DAT) function. The protocols and data presented herein are essential for researchers investigating the kinetics of dopamine uptake inhibition, a critical aspect of drug discovery for neurological and psychiatric disorders.
The dopamine transporter is a key regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] This process terminates the neurotransmitter signal and maintains dopamine homeostasis.[2][3] Consequently, the DAT is a primary target for various therapeutic agents and drugs of abuse, such as cocaine and amphetamines.[2][4] this compound and its analogs are potent inhibitors of the DAT and serve as valuable research tools to probe its function and pharmacology.
Dopamine Signaling and Transporter Action
The following diagram illustrates the central role of the dopamine transporter (DAT) in a dopaminergic synapse.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: Cell-based Assays for Determining the Potency of N-Benzylnortropine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzylnortropine is a synthetic compound and an analog of benztropine (BZT), a medication used to treat movement disorders like parkinsonism.[1][2] Benztropine and its derivatives are known to be potent inhibitors of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft.[3][4] In addition to their high affinity for DAT, these compounds may also interact with other monoamine transporters, such as the serotonin transporter (SERT), and various receptors, including muscarinic and histamine receptors.[1][2]
Determining the potency and selectivity of this compound at these transporters is crucial for understanding its pharmacological profile, predicting its therapeutic potential, and assessing potential off-target effects. Cell-based assays provide a robust and controlled environment for quantifying these interactions. This document outlines detailed protocols for two primary types of cell-based assays used to measure the potency of this compound: competitive radioligand binding assays and neurotransmitter uptake inhibition assays.
Competitive Radioligand Binding Assays
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand that has a known high affinity for a specific target transporter (e.g., DAT or SERT). The potency of the test compound is determined by its ability to displace the radioligand, which is quantified by measuring the reduction in radioactivity. The result is typically expressed as an IC50 value (the concentration of the compound that inhibits 50% of specific binding), which can be converted to a Ki (inhibition constant).
Experimental Protocol: Competitive Radioligand Binding for DAT
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or another suitable high-affinity DAT radioligand.
-
Test Compound: this compound.
-
Reference Compound: Cocaine or GBR12909.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethylenimine), liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Cell Membrane Preparation:
-
Culture hDAT-expressing cells to near confluency.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membrane preparation to the desired final concentration in Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Prepare serial dilutions of this compound and the reference compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the [³H]WIN 35,428 radioligand in Assay Buffer to a final concentration at or near its Kd value.
-
To each well, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL Non-specific Binding Control + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Test Compound: 50 µL this compound dilution + 50 µL Radioligand + 150 µL Membrane Preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration using a cell harvester onto the pre-soaked glass fiber filters.
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters completely.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Workflow Diagram: Competitive Radioligand Binding Assay
Caption: Experimental workflow for a competitive radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays
Principle: This functional assay directly measures the ability of this compound to block the transport of a neurotransmitter into a cell.[4] Cells expressing the target transporter (e.g., DAT or SERT) are incubated with a labeled neurotransmitter (either radioactive or fluorescent). The amount of neurotransmitter taken up by the cells is measured in the presence and absence of the test compound. A reduction in uptake indicates inhibitory activity, from which an IC50 value can be calculated.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
Materials:
-
Cells: HEK-293 or CHO cells stably expressing hDAT, plated in 96-well microplates.
-
Labeled Substrate: [³H]Dopamine.
-
Test Compound: this compound.
-
Reference Inhibitor: Nomifensine or Cocaine.
-
Uptake Buffer: HEPES-buffered solution (e.g., 150 mM NaCl, 5 mM KCl, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Equipment: 96-well microplates, liquid scintillation counter, scintillation fluid.
Procedure:
-
Cell Plating:
-
Seed hDAT-expressing cells into a 96-well black wall/clear-bottom plate at a density that forms a confluent monolayer (e.g., 5 x 10⁴ cells/well).[5]
-
Incubate overnight to allow for cell adherence.
-
-
Assay Execution:
-
On the day of the assay, gently wash the cells three times with pre-warmed Uptake Buffer.
-
Prepare serial dilutions of this compound and the reference inhibitor in Uptake Buffer.
-
Pre-incubate the cells with the test/reference compounds (or vehicle control) for 15-20 minutes at room temperature or 37°C.
-
Initiate the uptake by adding [³H]Dopamine to each well at a final concentration near its Km value (e.g., 50 nM).
-
Incubate for a short period (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold Uptake Buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) or scintillation fluid directly to the wells.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials (if not already added).
-
Measure the radioactivity (CPM) using a liquid scintillation counter.
-
Workflow Diagram: Neurotransmitter Uptake Inhibition Assay
Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.
Data Analysis and Presentation
For both assay types, the data is analyzed to determine the IC50 value of this compound.
-
Calculate Specific Binding/Uptake:
-
For binding assays: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For uptake assays: Specific Uptake = Total Uptake (CPM) - Uptake in presence of saturating inhibitor (CPM).
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Value with Test Compound - NSB/Background) / (Specific Binding/Uptake)])
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
-
Calculate Ki (for binding assays):
-
Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Data Summary Table
Quantitative data for this compound should be determined experimentally. The following table provides representative binding affinity (Ki) and uptake inhibition (IC50) values for benztropine analogs and common reference compounds at monoamine transporters.[1][6][7]
| Compound | Target | Assay Type | Potency (nM) |
| This compound | DAT | Binding (Ki) | To be determined |
| SERT | Binding (Ki) | To be determined | |
| DAT | Uptake (IC50) | To be determined | |
| SERT | Uptake (IC50) | To be determined | |
| Benztropine Analog (e.g., 4'-Cl BZT) | DAT | Binding (Ki) | 11 - 20 |
| Cocaine | DAT | Binding (Ki) | 200 - 700 |
| SERT | Binding (Ki) | 200 - 700 | |
| GBR12909 (Vanoxerine) | DAT | Binding (Ki) | 1 - 10 |
| Fluoxetine | SERT | Uptake (IC50) | 10 - 30 |
Signaling Pathway Visualization
Monoamine transporters terminate synaptic transmission by removing neurotransmitters from the extracellular space.[4][8] This process is driven by the co-transport of ions, primarily Na⁺ and Cl⁻.[5] Inhibitors like this compound block this reuptake process, leading to an increased concentration of the neurotransmitter in the synapse and prolonged activation of postsynaptic receptors.
Caption: Mechanism of action for a DAT inhibitor like this compound.
References
- 1. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Benzylnortropine Synthesis and Purification
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Benzylnortropine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for this compound are:
-
N-Alkylation of Nortropine or its derivatives: This is a widely used method that involves the reaction of a nortropine derivative with a benzylating agent, such as benzyl bromide. A common strategy involves the use of a protected nortropine, like N-Cbz-nortropine, followed by deprotection.[1]
-
Robinson-Schöpf Reaction: This classical approach involves a one-pot reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone) to form the tropinone core, which can then be further modified.[2][3]
Q2: I am experiencing low yields in my N-alkylation reaction. What are the likely causes?
A2: Low yields in the N-alkylation of nortropine derivatives can stem from several factors:
-
Incomplete reaction: This could be due to insufficient reaction time, low temperature, or poor reactivity of the starting materials.
-
Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup and purification: this compound may be partially lost during extraction or chromatography steps.
-
Poor quality of reagents: Impurities in the starting materials or solvents can interfere with the reaction.[4]
Q3: What are the typical impurities I might encounter, and how can I identify them?
A3: Common impurities can include unreacted starting materials (nortropine derivative, benzyl bromide), over-alkylated products (quaternary ammonium salts), and byproducts from side reactions. These can be identified and quantified using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the presence of impurities.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the desired product and characterize impurities.
Q4: What is the best method to purify crude this compound?
A4: The choice of purification method depends on the impurity profile and the scale of the synthesis. The most common techniques are:
-
Flash Column Chromatography: Highly effective for separating this compound from impurities with different polarities.[1]
-
Crystallization: A suitable method for purifying solid this compound, especially for removing small amounts of impurities. Fractional crystallization can be employed for more challenging separations.[8]
-
Preparative HPLC: Can be used for high-purity isolation of this compound, particularly for smaller scales or when other methods are insufficient.[9][10][11]
Troubleshooting Guides
Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Product Purification Issues
This guide addresses common challenges encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of impurities during column chromatography | Improper solvent system. | Optimize the eluent polarity based on TLC analysis. A gradient elution may be necessary. |
| Overloading the column. | Reduce the amount of crude product loaded onto the column. | |
| Product does not crystallize | Incorrect solvent or solvent mixture. | Screen a variety of solvents with different polarities. Try a co-solvent system. |
| Presence of impurities inhibiting crystallization. | Further purify the product by another method (e.g., chromatography) before attempting crystallization. | |
| Product is an oil at room temperature. | Attempt to form a salt (e.g., hydrochloride) which may be crystalline. | |
| Low recovery after purification | Product loss during transfers. | Ensure all vessels are thoroughly rinsed. |
| Product partially soluble in the aqueous phase during extraction. | Adjust the pH of the aqueous layer to ensure the amine is in its free base form. Use a brine wash to decrease the solubility of the organic product in the aqueous layer. |
Data Presentation
Table 1: Typical Reaction Conditions for N-Benzylation of N-Cbz-Nortropine[1]
| Parameter | Condition | Typical Yield (%) |
| Base | Sodium Hydride (NaH) | 85-95 |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-16 hours | |
| Stoichiometry (N-Cbz-Nortropine:Base:Benzyl Bromide) | 1.0 : 1.2 : 1.1 |
Table 2: Comparison of Purification Techniques
| Technique | Scale | Purity Achievable | Throughput | Key Considerations |
| Flash Column Chromatography | mg to multi-gram | Good to Excellent | Moderate | Requires solvent optimization; potential for product loss on silica gel. |
| Crystallization | mg to kg | Good to Excellent | High (for large scales) | Requires a crystalline solid; solvent selection is critical. |
| Preparative HPLC | µg to gram | Excellent | Low to Moderate | High resolution; requires specialized equipment and can be costly. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation of N-Cbz-Nortropine[1]
Step 1: N-Benzylation of N-Cbz-nortropine
-
To a solution of N-Cbz-nortropine (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Cbz Deprotection to Yield N-Benzyl-nortropine
-
Dissolve the purified N-Cbz-N-benzyl-nortropine from Step 1 in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude N-benzyl-nortropine.
-
If necessary, further purify by column chromatography or crystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elute: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For basic compounds like this compound, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by HPLC
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[5][6] The pH of the mobile phase should be controlled to ensure consistent retention of the basic this compound.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., around 254 nm) is suitable.
-
Method: A gradient elution, starting with a higher proportion of the aqueous phase and increasing the organic phase concentration over time, is often effective for separating the product from a range of impurities.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. labcompare.com [labcompare.com]
- 11. ijcpa.in [ijcpa.in]
Optimizing N-Benzylnortropine concentration for in vivo studies
Welcome to the technical support center for N-Benzylnortropine in vivo studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers in optimizing the concentration of this compound for their experiments. Given that this compound is a novel research compound, specific established concentrations are not available. Therefore, this guide focuses on the methodologies required to determine these parameters empirically.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for an this compound in vivo study?
A1: For a novel compound like this compound, a starting dose must be determined experimentally. The first step is typically a dose range-finding (DRF) study.[1][2][3] It is recommended to begin with a very low dose, potentially estimated from in vitro efficacy data (e.g., 100x the IC50 or EC50) or by referencing data from structurally similar compounds. For example, the related compound Benztropine has been administered to rats at doses around 10 mg/kg.[4] A conservative starting point for a DRF study could be significantly lower, such as 0.1 mg/kg, escalating from there.
Q2: How do I select an appropriate vehicle for this compound?
A2: this compound is predicted to be a lipophilic compound. Therefore, aqueous vehicles like saline may not be suitable. Common vehicles for lipophilic drugs include:
-
A solution of DMSO: Dimethyl sulfoxide (DMSO) can be used, but the final concentration in the administered volume should be kept low (ideally <10%) to avoid toxicity.[5]
-
Polyethylene glycol (PEG): PEG-400 is often used, sometimes in combination with other solvents.[6]
-
Oil-based vehicles: Corn oil or sesame oil can be used for subcutaneous or oral administration.
-
Cyclodextrins: These can be used to improve the solubility of lipophilic compounds in aqueous solutions.[5]
It is critical to conduct a vehicle tolerability study in parallel with your experiments to ensure the vehicle itself does not produce confounding effects.[6]
Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A3: These are signs that you may have exceeded the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity.[7][8] If toxicity is observed, you should:
-
Immediately lower the dose in subsequent cohorts.
-
Carefully document all clinical signs of toxicity (see MTD protocol below).
-
Consider whether the toxicity is due to the compound or the vehicle.
-
If mortality occurs, it should not be considered an endpoint; the MTD is determined by sublethal signs of toxicity.[7]
Q4: I am not observing any efficacy or biological effect. What are the potential reasons?
A4: A lack of effect could be due to several factors:
-
Insufficient Dose: The administered concentration may be too low. A dose-escalation study is required to find the effective dose range.[2]
-
Poor Bioavailability: The compound may not be absorbed or distributed to the target tissue effectively. This could be related to the route of administration or the vehicle used.
-
Metabolism: The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic (PK) studies are necessary to determine the compound's half-life.
-
Inactive Compound: The compound may not have the expected biological activity in vivo.
Troubleshooting Guide
This section provides a logical workflow to address common issues encountered during in vivo studies with this compound.
// Nodes start [label="Issue Encountered\n(e.g., No Efficacy, High Toxicity)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// No Efficacy Branch no_efficacy [label="No Efficacy Observed", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_dose [label="Is the dose high enough?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_pk [label="Is bioavailability adequate?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; escalate_dose [label="Action: Perform Dose-Escalation Study", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_vehicle [label="Action: Test New Vehicle / Route of Administration", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_eval [label="Re-evaluate Compound Activity", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Toxicity Branch toxicity [label="Toxicity Observed", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_mtd [label="Is the dose above MTD?", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_vehicle_tox [label="Is the vehicle causing toxicity?", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduce_dose [label="Action: Reduce Dose Below MTD", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; vehicle_control [label="Action: Run Vehicle-Only Control Group", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> no_efficacy [label=" Efficacy Issue ", color="#5F6368"]; start -> toxicity [label=" Safety Issue ", color="#5F6368"];
no_efficacy -> check_dose; check_dose -> escalate_dose [label=" No ", color="#202124"]; check_dose -> check_pk [label=" Yes ", color="#202124"]; check_pk -> change_vehicle [label=" No ", color="#202124"]; check_pk -> re_eval [label=" Yes ", color="#202124"];
toxicity -> check_mtd; check_mtd -> reduce_dose [label=" Yes ", color="#202124"]; check_mtd -> check_vehicle_tox [label=" No ", color="#202124"]; check_vehicle_tox -> vehicle_control [label=" Possibly ", color="#202124"]; check_vehicle_tox -> reduce_dose [label=" No ", color="#202124"]; } end_dot
Caption: Troubleshooting Decision Tree for In Vivo Studies.
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study
This protocol is designed to identify a safe and tolerable dose range for this compound. The MTD is defined as the highest dose that can be administered without causing mortality or unacceptable adverse effects (e.g., >20% body weight loss).[9][10]
Methodology:
-
Animal Model: Select a relevant species (e.g., C57BL/6 mice), using a small group size (n=3-5 per group, including both males and females).[10]
-
Dose Selection:
-
Start with a low dose (e.g., 0.1 mg/kg).
-
Establish 4-5 dose groups with escalating concentrations (e.g., 0.1, 1, 10, 50, 100 mg/kg). Dose escalations of 2x or 3x are common.[2]
-
Include a vehicle-only control group.
-
The highest dose should not exceed a limit dose of 1000 mg/kg unless justified.[1][7]
-
-
Administration: Administer a single dose via the intended experimental route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Observe animals daily for 7-14 days for:
-
Clinical Signs: Note any changes in posture, activity, breathing, or behavior. Use a scoring sheet for consistency.
-
Body Weight: Measure body weight daily. A weight loss of over 20% is a key indicator of toxicity.[10]
-
Mortality: Record any deaths. Note that death is not an appropriate endpoint for MTD studies.[7]
-
-
Data Analysis: Determine the MTD as the highest dose at which no significant toxicity is observed. This dose will serve as the high dose for subsequent efficacy studies.
Protocol 2: Vehicle Formulation and Solubility Test
Methodology:
-
Preparation: Attempt to dissolve this compound in a series of common biocompatible solvents to create a stock solution (e.g., DMSO, ethanol).
-
Dilution: Dilute the stock solution into the final vehicle (e.g., saline, PEG-400, corn oil) to achieve the desired final concentration for injection. Ensure the percentage of the initial solvent (like DMSO) is minimized.
-
Solubility Assessment:
-
Visually inspect the final formulation for any precipitation or cloudiness.
-
Vortex and gently warm the solution if needed.
-
Let the solution sit at room temperature for at least one hour and re-inspect to ensure the compound remains in solution.
-
-
Vehicle Control: The final vehicle mixture must be administered to a control group of animals to ensure it does not produce any biological effects on its own.
Data Presentation Tables
Use the following templates to organize data from your DRF and MTD studies.
Table 1: MTD Study Observations
| Dose Group (mg/kg) | n | Body Weight Change (%) Day 7 | Key Clinical Signs Observed | Morbidity/ Mortality | MTD Candidate? |
|---|---|---|---|---|---|
| Vehicle Control | 5 | N/A | |||
| 1.0 | 5 | ||||
| 10.0 | 5 | ||||
| 50.0 | 5 |
| 100.0 | 5 | | | | |
Table 2: Dose-Response Efficacy Data
| Dose Group (mg/kg) | n | Primary Efficacy Endpoint (Mean ± SEM) | Secondary Endpoint (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | 8 | N/A | ||
| Low Dose | 8 | |||
| Mid Dose | 8 |
| High Dose (MTD) | 8 | | | |
Workflow and Pathway Diagrams
// Nodes lit_review [label="1. Literature Review\n(Similar Compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; formulation [label="2. Formulation Dev.\n& Solubility Testing", fillcolor="#F1F3F4", fontcolor="#202124"]; drf_mtd [label="3. Dose Range-Finding\n& MTD Study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pk_study [label="4. Pharmacokinetic (PK)\nStudy (Optional but Recommended)", fillcolor="#FBBC05", fontcolor="#202124"]; pilot_efficacy [label="5. Pilot Efficacy Study\n(at 2-3 dose levels)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; definitive_study [label="6. Definitive Efficacy Study\n(Optimized Dose)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Connections lit_review -> formulation; formulation -> drf_mtd; drf_mtd -> pk_study; pk_study -> pilot_efficacy; drf_mtd -> pilot_efficacy [style=dashed, label=" If PK is skipped "]; pilot_efficacy -> definitive_study; } end_dot
Caption: Experimental Workflow for In Vivo Dose Optimization.
// Nodes acetylcholine [label="Acetylcholine", fillcolor="#F1F3F4", fontcolor="#202124"]; m_receptor [label="Muscarinic Receptor\n(e.g., M1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gq/11 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; plc [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; pip2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; dag [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; downstream [label="Downstream Effects\n(e.g., Ca2+ release, PKC activation)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Antagonist antagonist [label="this compound\n(Hypothesized)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges acetylcholine -> m_receptor [label=" Binds & Activates ", color="#202124"]; m_receptor -> g_protein [label=" Activates ", color="#202124"]; g_protein -> plc [label=" Activates ", color="#202124"]; plc -> pip2 [label=" Cleaves ", color="#202124"]; pip2 -> ip3 [style=dashed, color="#202124"]; pip2 -> dag [style=dashed, color="#202124"]; ip3 -> downstream [color="#202124"]; dag -> downstream [color="#202124"];
antagonist -> m_receptor [label=" Blocks ", arrowhead=tee, color="#EA4335"]; } end_dot
Caption: Hypothesized Signaling Pathway (Muscarinic Antagonism).
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving solubility of N-Benzylnortropine for experimental assays
Welcome to the technical support center for N-Benzylnortropine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on solubilizing and handling this compound for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For optimal results, it is highly recommended to prepare the initial stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving a wide range of poorly soluble compounds.
Q2: What is the approximate solubility of this compound in common laboratory solvents?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The following table provides approximate solubility data to guide your solvent selection. Please note that these values are estimates and may vary based on the purity of the compound and the specific conditions of your lab.
Data Presentation: Approximate Solubility of this compound
| Solvent | Approx. Solubility (mg/mL) | Approx. Molarity (mM) | Notes |
| Water | < 0.1 | < 0.38 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.38 | Insoluble in physiological buffers. |
| Ethanol | ~10 | ~38 | Moderately soluble. May require warming. |
| Methanol | ~15 | ~57 | Soluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 190 | Highly soluble. Recommended for stock solutions. |
| Dimethylformamide (DMF) | > 40 | > 152 | Soluble. Alternative to DMSO. |
Molecular Weight of this compound: ~261.37 g/mol
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What is causing this?
This is a common issue known as "crashing out," where a compound that is soluble in a strong organic solvent (like DMSO) becomes insoluble and precipitates when diluted into an aqueous solution where its solubility is much lower. To avoid this, it is critical to ensure rapid and thorough mixing during dilution and to keep the final DMSO concentration consistent and as low as possible.[1]
Q4: What are the potential effects of the solvent on my experiment, and how can I control for them?
Solvents like DMSO are not biologically inert and can have effects on cells, such as cytotoxicity or changes in gene expression.[2] It is crucial to include a "vehicle control" in your experiments.[2][3] The vehicle control group is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the compound-treated groups, but without the this compound.[2] This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[2] For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, though this should be determined empirically for your specific cell line.[2][4][5]
Troubleshooting Guides
Issue: My this compound is not fully dissolving in my chosen solvent.
If you are facing difficulty dissolving this compound, follow this troubleshooting workflow. Techniques like reducing the particle size of the compound or using co-solvents can improve solubility.[6][7]
Caption: A decision tree for troubleshooting solubility issues.
Issue: My results are variable, and I suspect the final working solution is not homogenous.
Inaccurate or variable biological data can often be traced back to poor compound solubility.[1] If the compound is not fully dissolved, the actual concentration available to interact with the biological target is lower than the intended concentration.[1] Following a robust protocol for preparing working solutions is critical.
Issue: How do I properly set up my experiment to account for solvent effects?
Proper experimental design is key to obtaining reliable data. This includes an untreated control, a vehicle control, and your experimental groups. The vehicle control is essential for isolating the effect of the drug from the effect of the solvent.[2]
Caption: Experimental workflow including essential vehicle controls.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 261.37 g/mol )
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 261.37 g/mol * (1000 mg / 1 g) = 13.07 mg
-
-
Weighing: Carefully weigh out 13.07 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of 100% DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath or briefly sonicate to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the serial dilution method to prepare a final working solution (e.g., 50 µM) in cell culture medium, minimizing precipitation.
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (Recommended): First, prepare an intermediate dilution to reduce the shock of transferring the DMSO stock directly into a large aqueous volume.
-
Pipette 98 µL of cell culture medium into a sterile tube.
-
Add 2 µL of the 50 mM DMSO stock solution to the medium.
-
Immediately vortex or pipette vigorously to mix. This creates a 1 mM solution in 2% DMSO.
-
-
Final Dilution: Prepare the final working solution from the intermediate dilution.
-
Calculate the volume needed. To make 1 mL of a 50 µM solution: V1 = (50 µM * 1000 µL) / 1000 µM = 50 µL.
-
Pipette 950 µL of cell culture medium into a new sterile tube.
-
Add 50 µL of the 1 mM intermediate solution.
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Final Concentration Check: The final concentration of this compound is 50 µM, and the final DMSO concentration is a well-tolerated 0.1%.
-
Application: Use this working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
Hypothetical Signaling Pathway
This compound, as a derivative of the tropane alkaloid structure, may interact with various receptors. The diagram below illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for such molecules, leading to downstream signaling.
Caption: Hypothetical GPCR signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Minimizing off-target effects of N-Benzylnortropine in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of N-Benzylnortropine in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound and its analogs?
Based on studies of structurally related N-substituted benztropine analogs, the primary molecular target of this compound is presumed to be the dopamine transporter (DAT) . These compounds typically exhibit high affinity for DAT, acting as potent inhibitors of dopamine reuptake.[1]
Q2: What are the most likely off-target interactions for this compound?
Off-target effects occur when a compound binds to unintended biological molecules. For this compound, based on data from close analogs, potential off-target interactions at higher concentrations may include:
-
Muscarinic Acetylcholine Receptors (M1 subtype) : Some benztropine analogs show affinity for M1 receptors, which could lead to anticholinergic side effects.[2]
-
Histamine H1 Receptors : Affinity for H1 receptors has also been observed, potentially causing sedative or other histamine-related effects.
-
Serotonin (SERT) and Norepinephrine (NET) Transporters : While generally exhibiting much lower affinity for SERT and NET compared to DAT, high concentrations of this compound might lead to interactions with these monoamine transporters.
Q3: How can I proactively assess the potential for off-target effects with my this compound sample?
Proactive screening is a critical step. Recommended approaches include:
-
In Silico Prediction : Computational models can predict potential off-target interactions based on the chemical structure of this compound.[3]
-
Broad-Panel Screening : Utilize commercially available services from contract research organizations (CROs) to screen the compound against a wide panel of common off-target candidates like GPCRs, kinases, and ion channels.[3]
-
Phenotypic Screening : Employ high-content imaging or other cell-based assays to evaluate the compound's effects on a broad range of cellular processes, which can reveal unexpected biological activities.[3]
Troubleshooting Guide: Unexpected Experimental Results
Issue: I'm observing an unexpected phenotype in my experiment after treatment with this compound. How can I determine if this is due to an off-target effect?
This is a common indication of potential off-target activity. A systematic approach is necessary to distinguish on-target from off-target effects.
| Potential Cause | Troubleshooting Step | Expected Outcome if Off-Target |
| Compound Concentration is Too High | Perform a dose-response curve for both the expected on-target effect and the unexpected phenotype. | The unexpected phenotype may appear at a higher concentration than the on-target effect, consistent with lower affinity for the off-target. |
| The Phenotype is Unrelated to the Primary Target | Use a structurally different compound known to act on the same primary target (DAT). | The unexpected phenotype will not be replicated by the structurally different on-target compound. |
| The Phenotype is Independent of the Primary Target | If possible, perform the experiment in a system where the primary target (DAT) is knocked out or knocked down (e.g., using siRNA or in cells from a knockout animal). | The unexpected phenotype will persist even in the absence of the intended target. |
| Non-Specific Binding in In Vitro Assays | Optimize your assay conditions (see detailed troubleshooting for binding assays below). | Reducing non-specific binding through buffer optimization or other techniques eliminates the confounding signal. |
Troubleshooting Guide: Receptor Binding Assays
Issue: I am getting a low signal or no specific binding in my this compound binding assay.
Low signal is a frequent challenge in receptor binding assays. The following table outlines potential causes and solutions.
| Potential Cause | Solution |
| Inactive Radioligand | Verify the age and storage conditions of your radioligand. Purchase a fresh batch if necessary. |
| Incorrect Buffer Composition | Ensure the pH and ionic strength of your binding buffer are optimal for the target receptor. For dopamine transporter assays, a common buffer is 50 mM Tris-HCl, pH 7.4.[4] |
| Assay Not at Equilibrium | Perform a time-course experiment (association kinetics) to determine the optimal incubation time for binding to reach equilibrium.[4] |
| Low Receptor Density | Use a cell line or tissue known to have a high expression of the target receptor. Consider using cells engineered to overexpress the receptor.[5] |
| Improper Membrane Preparation | Ensure your protocol effectively isolates the membrane fraction and includes protease inhibitors to prevent receptor degradation.[5] |
| Degraded Receptor Preparation | Avoid repeated freeze-thaw cycles of your membrane preparations. Aliquot and store at -80°C.[5] |
Issue: My total binding is high, but the specific binding is low (high non-specific binding).
This indicates that your ligand is binding to components other than the target receptor.
| Potential Cause | Solution |
| High Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.[4] |
| Suboptimal Buffer Conditions | Increase the salt concentration (e.g., NaCl) to reduce charge-based non-specific interactions.[4] |
| Hydrophobic Interactions | Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the buffer. |
| Binding to Assay Plastics/Filters | Add a blocking protein like 0.1% Bovine Serum Albumin (BSA) to the buffer. Pre-treat filter plates with a solution like 0.5% polyethyleneimine (PEI).[2] |
Quantitative Data
Due to the limited availability of public data specifically for this compound, the following table presents the binding affinities (Ki in nM) of closely related N-substituted benztropine analogs. This data serves as a valuable reference for predicting the on-target and off-target profile of this compound. A lower Ki value indicates a higher binding affinity.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | M1 (Ki, nM) | H1 (Ki, nM) |
| Analog 1 | 5.6 | 490 | 1420 | >1000 | 62.5 |
| Analog 2 | 10.2 | >10000 | 7350 | >3000 | 114 |
| Analog 3 | 29.2 | 4600 | >10000 | >3000 | 333 |
| Analog 4 | 8.9 | 1500 | 2300 | 1200 | 98 |
Data is synthesized from published studies on N-substituted benztropine analogs and should be used for comparative purposes.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine On- and Off-Target Affinity
This protocol outlines a general method to determine the binding affinity (Ki) of this compound for both its intended target (e.g., DAT) and potential off-targets (e.g., M1 receptors).
Objective: To determine the inhibitor constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes or purified protein expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]-WIN 35,428 for DAT, [³H]-pirenzepine for M1).
-
This compound at a range of concentrations.
-
A known non-labeled ligand for the target receptor (for determining non-specific binding, e.g., unlabeled WIN 35,428 or atropine).
-
Assay buffer (target-specific, e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Dilute the radioligand in assay buffer to a working concentration (typically at or below its Kd).
-
Dilute the receptor membrane preparation in ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-Specific Binding (NSB): Add a saturating concentration of the unlabeled ligand, radioligand, and receptor membranes.
-
This compound Competition: Add the corresponding this compound dilution, radioligand, and receptor membranes.
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (determined from time-course experiments).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding for each concentration: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the logarithm of the this compound concentration.
-
Determine the concentration of this compound that inhibits 50% of the specific binding (IC50) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: Inhibition of Dopamine Transporter (DAT) by this compound.
Caption: Potential antagonism of the Gq-coupled M1 muscarinic receptor signaling pathway.
Experimental Workflow
Caption: A logical workflow for differentiating on-target from off-target effects.
References
N-Benzylnortropine Stability and Storage: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for N-Benzylnortropine?
A1: While specific data is unavailable for this compound, based on the stability of analogous tropane alkaloids, long-term storage at 2-8°C in a tightly sealed container, protected from light and moisture, is recommended. For extended storage, maintaining an inert atmosphere (e.g., argon or nitrogen) can further mitigate potential degradation.
Q2: Can I store this compound at room temperature for short periods?
A2: For short-term storage, such as during routine experimental use, maintaining this compound at ambient temperature (15-25°C) is likely acceptable. However, exposure to elevated temperatures, direct sunlight, and humidity should be minimized. It is advisable to return the compound to refrigerated storage as soon as it is no longer in use.
Q3: What are the potential signs of this compound degradation?
A3: Visual signs of degradation may include a change in color (e.g., yellowing or browning), clumping of the solid material, or the development of an unusual odor. For solutions, the appearance of precipitates or a change in color can indicate degradation. Any observed changes in physical appearance should prompt a re-evaluation of the material's purity.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure, this compound may be susceptible to two primary degradation pathways:
-
Hydrolysis of the tropane ring: The ester linkage in the tropane moiety, if present in a derivative, is susceptible to hydrolysis under acidic or basic conditions. While this compound itself does not contain an ester, derivatives might.
-
Oxidation of the benzylamine moiety: The benzylamine group can be susceptible to oxidation, potentially leading to the formation of an imine, which can further hydrolyze to benzaldehyde and nortropine. Exposure to air and light can accelerate this process.
Q5: How can I assess the stability of my this compound sample?
A5: To assess the stability of your sample, you can perform a simple purity check using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A significant decrease in the main peak area or the appearance of new impurity peaks over time would indicate degradation. For a more comprehensive analysis, a forced degradation study can be conducted.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to reduced potency or the presence of interfering byproducts. | 1. Verify the purity of your this compound sample using a suitable analytical method (e.g., HPLC, LC-MS, or NMR). 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines. |
| Change in physical appearance of the solid (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | 1. Discard the material if significant changes are observed. 2. Ensure future storage is in a tightly sealed, opaque container at the recommended refrigerated temperature. 3. Consider storing under an inert atmosphere. |
| Precipitate formation or discoloration of this compound solutions. | Solvent-mediated degradation or poor solubility at lower temperatures. | 1. Prepare fresh solutions for each experiment. 2. If storing solutions, use a high-purity, dry solvent and store at 2-8°C, protected from light. 3. Before use, allow the solution to warm to room temperature and visually inspect for any precipitates. If present, gently agitate to redissolve. If the precipitate does not dissolve, it may be a degradation product. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, the following table provides inferred storage conditions based on related compounds.
| Parameter | Recommended Condition | Rationale based on Analogous Compounds |
| Long-Term Storage Temperature | 2 - 8 °C | Tropane alkaloids like atropine are often stored under refrigeration to minimize degradation. |
| Short-Term Storage Temperature | Room Temperature (15 - 25 °C) | General practice for many research chemicals for the duration of an experiment. |
| Light Exposure | Protect from light | Many organic molecules, including those with aromatic rings and amine groups, are light-sensitive. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | Benzylamines can be susceptible to oxidation in the presence of air.[1] |
| Moisture | Store in a dry environment | Moisture can facilitate hydrolytic degradation pathways. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Photostability chamber
-
Oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the initial concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase to the initial concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase to the initial concentration.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent to prepare a solution of the same initial concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC.
-
-
Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control solution. Note the percentage of degradation of the parent peak and the retention times and peak areas of any new peaks (degradation products).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential oxidative degradation pathway of this compound.
References
Enhancing the signal-to-noise ratio in N-Benzylnortropine binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Benzylnortropine binding assays and enhancing the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its binding to the dopamine transporter (DAT) studied?
A1: this compound and its analogs are potent inhibitors of the dopamine transporter (DAT).[1] The DAT is a protein that clears dopamine from the synaptic cleft, thereby terminating its signal.[1] By inhibiting DAT, this compound increases the concentration of dopamine in the synapse, which is a mechanism of action relevant to the development of medications for conditions like cocaine addiction.[1][2]
Q2: What is the signal-to-noise ratio in a binding assay and why is it important?
A2: The signal-to-noise ratio compares the specific binding of your ligand (the "signal") to the non-specific binding (the "noise"). A high signal-to-noise ratio is crucial for obtaining reliable and reproducible data that accurately reflects the specific interaction between this compound and the dopamine transporter.
Q3: What are the common causes of a low signal-to-noise ratio?
A3: A low signal-to-noise ratio can be caused by several factors, including:
-
High non-specific binding: The radioligand binds to components other than the DAT, such as the filter membrane or other proteins.
-
Low specific binding: Insufficient binding of the radioligand to the DAT.
-
Suboptimal assay conditions: Incorrect buffer composition, incubation time, or temperature.
-
Poor quality of reagents: Degradation of the radioligand or the receptor preparation.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can significantly obscure the specific binding signal.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Titrate the radioligand to a concentration at or below its dissociation constant (Kd). |
| Insufficient blocking of non-specific sites. | Add a blocking agent like Bovine Serum Albumin (BSA) (0.1-1%) to the assay buffer. |
| Inadequate washing steps. | Increase the number and/or duration of wash steps with ice-cold wash buffer. |
| Lipophilicity of the compound. | Consider using a different assay format, such as a scintillation proximity assay (SPA), which can reduce issues with non-specific binding. |
| Incorrect buffer composition. | Optimize the pH and ionic strength of the buffer. The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can help disrupt non-specific hydrophobic interactions. |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can make it difficult to distinguish from background noise.
| Potential Cause | Troubleshooting Steps |
| Low receptor expression in the cell line or tissue preparation. | Verify receptor expression levels using methods like Western blot or qPCR. |
| Inactive or degraded receptor. | Use freshly prepared cell membranes or tissues and always handle them on ice. Ensure proper storage at -80°C. |
| Suboptimal assay conditions (pH, temperature, incubation time). | Systematically vary these parameters to find the optimal conditions for binding. |
| Incorrect concentration of assay components. | Double-check the concentrations of all reagents, including the radioligand and the membrane preparation. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Inconsistent pipetting. | Use calibrated pipettes and ensure proper pipetting technique. |
| Incomplete mixing of reagents. | Gently vortex or mix all solutions before and during the assay setup. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath. |
| Issues with the filtration or detection method. | Ensure the filtration manifold provides a consistent vacuum and that the scintillation counter is properly calibrated. |
Quantitative Data
The binding affinity of N-substituted benztropine analogs for the dopamine transporter (DAT) typically falls within the nanomolar range. The following table provides an illustrative range of binding affinities observed for these types of compounds.
| Compound Type | Binding Affinity (Ki) at DAT |
| N-Substituted Benztropine Analogs | 5.6 - 30 nM[3] |
Note: The specific Ki for this compound may vary depending on the experimental conditions.
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay for DAT
This protocol describes a method to determine the binding affinity (Ki) of this compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand, such as [³H]WIN 35,428.
Materials:
-
Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 or CHO cells) or from striatal tissue.
-
Radioligand (e.g., [³H]WIN 35,428)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
This compound at various concentrations
-
Non-specific binding agent (e.g., 10 µM cocaine or GBR 12909)
-
96-well filter plates (e.g., GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Dilute the radioligand in Assay Buffer to a final concentration near its Kd.
-
Prepare the non-specific binding agent in Assay Buffer.
-
Thaw and dilute the membrane preparation in Assay Buffer to the desired protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add Assay Buffer, radioligand, and membrane preparation.
-
Non-Specific Binding: Add the non-specific binding agent, radioligand, and membrane preparation.
-
Competition: Add varying concentrations of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the assay by vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters three to five times with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: A typical experimental workflow for an this compound binding assay.
Caption: The inhibitory effect of this compound on the dopamine transporter signaling pathway.
Caption: A logical troubleshooting workflow for enhancing the signal-to-noise ratio.
References
- 1. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reproducibility in N-Benzylnortropine Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming poor reproducibility in N-Benzylnortropine synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and reliable method is the N-alkylation of nortropine or a protected nortropine derivative with benzyl bromide. A common two-step approach involves the initial protection of the secondary amine of nortropine with a carbobenzyloxy (Cbz) group, followed by N-benzylation and subsequent deprotection.[1]
Q2: What are the primary factors that lead to poor reproducibility and low yields in this compound synthesis?
A2: Poor reproducibility and low yields can often be attributed to several critical factors:
-
Reagent Quality: The purity of starting materials, particularly nortropine and benzyl bromide, is crucial. Impurities or degradation of reagents can lead to side reactions and lower yields.
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, and the choice of base and solvent, can significantly impact the outcome.
-
Moisture: The presence of water can interfere with the N-alkylation reaction, especially when using moisture-sensitive reagents like sodium hydride.
-
Side Reactions: The formation of byproducts, such as the N,N-dibenzylated product, can reduce the yield of the desired this compound.
Q3: How can I monitor the progress of the N-benzylation reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting material and the formation of the product over time.
Q4: What are the recommended purification techniques for this compound?
A4: The most common methods for purifying this compound are column chromatography on silica gel and recrystallization. Column chromatography is effective for separating the product from unreacted starting materials and byproducts. Recrystallization can be used to obtain highly pure crystalline this compound.
Q5: Which analytical techniques are suitable for confirming the identity and purity of this compound?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or no product yield.
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure the purity of nortropine and benzyl bromide. Use freshly distilled or purified reagents if necessary. |
| Incomplete deprotonation of nortropine | Use a sufficiently strong base (e.g., sodium hydride) to ensure complete deprotonation of the nortropine nitrogen. |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature | Optimize the reaction temperature. While room temperature may be sufficient, gentle heating may be required to drive the reaction to completion. |
| Inappropriate solvent | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction. |
Problem 2: Formation of multiple products observed on TLC.
| Potential Cause | Recommended Solution |
| Over-alkylation (formation of N,N-dibenzylnortropinium bromide) | Use a slight excess of nortropine relative to benzyl bromide to favor mono-alkylation. |
| Side reactions due to impurities in starting materials | Use highly pure starting materials. |
| Decomposition of product or starting material | Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and work up as soon as it is complete. |
Problem 3: Difficulty in purifying the product.
| Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography by testing different solvent polarities. A gradient elution may be necessary. |
| Product oiling out during recrystallization | Ensure the correct solvent system is used for recrystallization. The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent. |
| Product is not crystallizing | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
Data Presentation
The following tables summarize key experimental parameters and their impact on the synthesis of N-alkylated nortropine derivatives. While specific data for this compound may vary, these tables provide a general guideline for optimization.
Table 1: Comparison of Bases for N-Alkylation of Nortropine Derivatives
| Base | Strength | Typical Solvent | Advantages | Considerations |
| Sodium Hydride (NaH) | Strong | DMF, THF | High efficiency, drives reaction to completion. | Moisture sensitive, requires inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Moderate | Acetonitrile, DMF | Easy to handle, less hazardous than NaH. | May require higher temperatures and longer reaction times. |
| Triethylamine (Et₃N) | Weak | Dichloromethane, Acetonitrile | Good for neutralizing HCl in reductive amination. | May not be strong enough for direct alkylation with benzyl bromide. |
Table 2: Comparison of Solvents for N-Alkylation Reactions
| Solvent | Type | Boiling Point (°C) | Advantages | Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvent for SN2 reactions, high boiling point. | Can be difficult to remove completely. |
| Acetonitrile | Polar Aprotic | 82 | Good solvent for SN2 reactions, easier to remove than DMF. | Lower boiling point may limit reaction temperature. |
| Dichloromethane (DCM) | Nonpolar | 40 | Good for reductive amination. | Low boiling point, may not be suitable for direct alkylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation of Nortropine
Materials:
-
Nortropine
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of nortropine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting poor reproducibility in this compound synthesis.
References
Technical Support Center: Enantiomeric Separation of N-Benzylnortropine
Welcome to the technical support center for the enantiomeric separation of N-Benzylnortropine and related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Disclaimer: Specific application data for the direct enantiomeric separation of this compound is not widely published. The following guidance is based on established principles of chiral chromatography and data from the closely related analog, N-Benzylnortropinone (8-Benzyl-8-azabicyclo[3.2.1]octan-3-one). These recommendations should serve as a strong starting point for method development.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the enantiomeric separation of this compound?
A1: The primary challenges include:
-
Finding a suitable chiral stationary phase (CSP): Due to its chemical structure, this compound requires a CSP that can effectively form transient diastereomeric complexes to enable separation.
-
Poor peak shape (tailing): As a basic compound, this compound can interact with acidic silanol groups on the silica support of the CSP, leading to peak tailing.
-
Achieving baseline resolution: Obtaining complete separation of the two enantiomer peaks (a resolution value ≥ 1.5) can be difficult and often requires careful optimization of the mobile phase.
Q2: Which type of chiral stationary phase (CSP) is most likely to be successful for separating this compound enantiomers?
A2: Polysaccharide-based CSPs are highly recommended as a starting point. Specifically, derivatives of amylose and cellulose, such as those found in the Daicel CHIRALPAK® and CHIRALCEL® series, have demonstrated broad applicability for a wide range of chiral compounds, including basic molecules. For N-Benzylnortropinone, a close analog, amylose-based phases have shown success.
Q3: What mobile phase conditions should I start with for HPLC separation?
A3: For a normal-phase separation on a polysaccharide-based CSP, a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is a standard starting point. Since this compound is a basic compound, the addition of a small amount of a basic additive to the mobile phase is crucial to prevent peak tailing.
Q4: Why is a basic additive necessary in the mobile phase?
A4: A basic additive, such as diethylamine (DEA) or ethanolamine, is added to the mobile phase to suppress the interaction of the basic analyte with residual acidic silanol groups on the surface of the silica-based CSP. This minimizes peak tailing and improves peak symmetry and overall resolution.
Q5: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A5: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. A mobile phase of supercritical CO2 with a polar modifier (e.g., methanol or ethanol) and a basic additive would be a suitable starting point for screening on polysaccharide-based CSPs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: No separation of enantiomers is observed.
-
Question: I am injecting my racemic this compound standard, but I only see a single peak. What should I do?
-
Answer:
-
Confirm CSP Suitability: The chosen chiral stationary phase may not be suitable. It is highly recommended to screen a variety of CSPs, particularly polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF).
-
Optimize Mobile Phase: The composition of the mobile phase is critical. In normal-phase HPLC, vary the ratio of the alcohol modifier to the n-hexane. A good starting point is to test a range from 10% to 40% alcohol.
-
Try a Different Chromatographic Mode: If normal-phase HPLC is unsuccessful, consider reversed-phase or polar organic modes, as some CSPs exhibit different selectivity in different modes. SFC is also a powerful alternative to screen for separation.
-
Problem 2: The enantiomer peaks are not baseline resolved (Resolution < 1.5).
-
Question: I can see two peaks, but they are overlapping significantly. How can I improve the resolution?
-
Answer:
-
Adjust Mobile Phase Strength: In normal-phase, decreasing the percentage of the alcohol modifier will generally increase retention times and can improve resolution. Make small, incremental changes (e.g., 2-5% at a time).
-
Change the Alcohol Modifier: Different alcohol modifiers (e.g., ethanol, 2-propanol, n-butanol) can alter the selectivity. Try substituting the current alcohol in your mobile phase.
-
Lower the Temperature: Operating the column at a lower temperature can sometimes enhance chiral recognition and improve resolution, although it may increase analysis time and backpressure.
-
Reduce the Flow Rate: A lower flow rate can lead to higher efficiency and better resolution, but will also increase the run time.
-
Problem 3: The peaks are broad and tailing.
-
Question: My chromatogram shows peaks with significant tailing, which is affecting my ability to accurately quantify the enantiomers. What is the cause and how can I fix it?
-
Answer:
-
Add or Increase the Concentration of a Basic Additive: Peak tailing for basic compounds like this compound is often caused by interaction with acidic silanol groups on the stationary phase. Add a basic modifier like diethylamine (DEA) to your mobile phase at a concentration of 0.1% to 0.5%. If you are already using an additive, try increasing its concentration.
-
Use an Immobilized CSP: Immobilized polysaccharide CSPs are generally more robust and can sometimes provide better peak shapes for basic compounds.
-
Data Presentation
The following tables summarize typical starting conditions for the chiral separation of N-Benzylnortropinone, a close structural analog of this compound. These should be used as a starting point for method development.
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommended Condition |
| Chiral Stationary Phase | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Table 2: Recommended SFC Starting Conditions
| Parameter | Recommended Condition |
| Chiral Stationary Phase | CHIRALPAK® AD-H or AS-H |
| Column Dimensions | 150 x 4.6 mm, 5 µm |
| Mobile Phase | CO2 / Methanol (80:20, v/v) with 0.2% Diethylamine |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: HPLC Chiral Method Development Screening
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Column Screening:
-
Screen a minimum of four polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC, and ID).
-
For each column, test two mobile phases:
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Evaluation: Evaluate the chromatograms for any degree of separation. For the column/mobile phase combination that shows the best results, proceed with optimization by adjusting the hexane/alcohol ratio.
Visualizations
Data analysis and interpretation for N-Benzylnortropine Schild plots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Schild plots to analyze and interpret data for N-Benzylnortropine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a Schild plot and why is it used for this compound?
A Schild plot is a graphical method used in pharmacology to determine the affinity and mechanism of action of a receptor antagonist.[1][2] For a compound like this compound, which is structurally related to tropane alkaloids known to act as muscarinic receptor antagonists, a Schild plot is crucial for characterizing its potential competitive antagonism at these receptors.[3][4] It allows researchers to quantify the antagonist's potency (pA2 value) and to understand if it competes with an agonist for the same binding site.[1][5]
Q2: How do I interpret the slope of my this compound Schild plot?
The slope of the Schild plot provides critical information about the nature of the antagonism.[2]
-
A slope of 1 (or not significantly different from 1): This indicates that the antagonism is competitive and reversible. This is the expected result for a simple competitive antagonist where this compound and the agonist are competing for the same receptor binding site.[1][2]
-
A slope significantly less than 1: This may suggest several possibilities, including:
-
Non-competitive antagonism: The antagonist may be binding to an allosteric site on the receptor.
-
Agonist depletion: The agonist concentration may be decreasing due to metabolism or uptake.
-
Multiple receptor subtypes: The agonist may be acting on more than one receptor population with different affinities for the antagonist.
-
-
A slope significantly greater than 1: This is a less common finding but could indicate cooperative binding or an experimental artifact.
Q3: What does the pA2 value tell me about this compound?
The pA2 value is the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response.[5] In simpler terms, it is a measure of the antagonist's potency. A higher pA2 value indicates a more potent antagonist. For this compound, the pA2 value provides a quantitative measure of its affinity for the specific receptor being studied, assuming competitive antagonism (i.e., a Schild plot slope of 1).
Q4: My Schild plot for this compound is not linear. What could be the cause?
A non-linear Schild plot can result from several factors:
-
Non-equilibrium conditions: Ensure that the antagonist has been incubated with the tissue or cells for a sufficient time to reach equilibrium before adding the agonist.
-
Complex pharmacology: this compound might have a complex mechanism of action, such as binding to multiple sites with different affinities or exhibiting insurmountable antagonism at higher concentrations.
-
Experimental artifacts: Issues with drug concentrations, tissue preparation, or data recording can lead to non-linear plots.
Q5: Can I use a Schild plot if this compound is a dopamine transporter inhibitor?
Schild plot analysis is primarily used to characterize receptor-ligand interactions, specifically for antagonists. While N-substituted tropane analogs can have high affinity for the dopamine transporter (DAT), a classical Schild plot is not the standard method to characterize the activity of a reuptake inhibitor.[6][7][8] The interaction of a DAT inhibitor is typically assessed through radioligand binding assays or functional uptake assays. However, if this compound also possesses antagonist activity at a neurotransmitter receptor (e.g., a muscarinic autoreceptor that modulates dopamine release), a Schild plot could be used to characterize that specific action.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Schild plot slope is not equal to 1. | The antagonism by this compound is not purely competitive. The antagonist may not have reached equilibrium. | Consider alternative models of antagonism (e.g., non-competitive). Increase the pre-incubation time with this compound. |
| High variability in dose-response curves. | Inconsistent tissue/cell preparation. Pipetting errors. | Standardize the experimental protocol for tissue or cell handling. Calibrate pipettes and use careful technique. |
| Maximum response to agonist is depressed in the presence of this compound. | The antagonism is non-competitive or insurmountable. At high concentrations, this compound may have non-specific effects. | This suggests that this compound may not be a simple competitive antagonist. Analyze the data using a non-competitive antagonism model. Test a narrower range of this compound concentrations. |
| pA2 value is inconsistent across experiments. | Differences in experimental conditions (e.g., temperature, buffer composition). Degradation of this compound or agonist stocks. | Maintain consistent experimental parameters. Prepare fresh drug solutions for each experiment and store them appropriately. |
Experimental Protocols
Schild Plot Analysis for this compound at Muscarinic M3 Receptors
This protocol outlines the steps to generate data for a Schild plot analysis of this compound, assuming it acts as a competitive antagonist at muscarinic M3 receptors.
1. Materials:
-
Isolated tissue preparation expressing M3 receptors (e.g., guinea pig ileum, bladder smooth muscle).
-
Krebs-Henseleit buffer (or other appropriate physiological salt solution).
-
Carbachol (agonist).
-
This compound (antagonist).
-
Organ bath setup with force transducer and data acquisition system.
2. Experimental Workflow:
3. Detailed Steps:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2. Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Control Agonist CRC: Generate a cumulative concentration-response curve for the agonist (carbachol) by adding increasing concentrations to the organ bath. Record the contractile response at each concentration until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh buffer to remove the agonist and allow the tissue to return to its baseline tension.
-
Antagonist Incubation: Add the first concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined equilibrium period (e.g., 30-60 minutes).
-
Agonist CRC with Antagonist: In the continued presence of this compound, repeat the cumulative agonist concentration-response curve.
-
Repeat: Repeat steps 3-5 for at least two additional concentrations of this compound.
-
Data Analysis:
-
For each agonist CRC, determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist
-
Calculate log(DR - 1).
-
Plot log(DR - 1) (y-axis) against the negative logarithm of the molar concentration of this compound (x-axis).
-
4. Data Presentation:
| [this compound] (M) | -log[Antagonist] | Agonist EC50 (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | - | 1.0 x 10⁻⁷ | 1 | - |
| 1 x 10⁻⁸ | 8.0 | 3.0 x 10⁻⁷ | 3.0 | 0.30 |
| 3 x 10⁻⁸ | 7.5 | 7.0 x 10⁻⁷ | 7.0 | 0.78 |
| 1 x 10⁻⁷ | 7.0 | 2.1 x 10⁻⁶ | 21.0 | 1.30 |
Signaling Pathway and Logical Relationships
Competitive Antagonism at the Muscarinic M3 Receptor
Logical Relationship in Schild Plot Construction
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. egpat.com [egpat.com]
- 4. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Synthesis and Receptor Binding Properties of 2β-Alkynyl and 2β-(1,2,3-Triazol)substituted 3β-(substituted phenyl)tropane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Benzylnortropine vs. Cocaine: A Comparative Analysis of Binding at the Dopamine Transporter
For Immediate Release
This guide provides a detailed comparison of the binding characteristics of N-Benzylnortropine and cocaine at the dopamine transporter (DAT). The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Its modulation by exogenous ligands is a key mechanism for both therapeutic interventions and drugs of abuse. Cocaine, a well-known psychostimulant, exerts its primary effects by inhibiting DAT. This compound and other N-substituted benztropine analogs represent a class of compounds that also exhibit high affinity for DAT but often with a different behavioral profile, suggesting distinct interactions with the transporter. This guide presents a comparative analysis of their binding affinities and the experimental methodologies used to determine them.
Quantitative Binding Data
The following table summarizes the binding affinities of N-substituted benztropine analogs and cocaine for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters. The data is presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), which are measures of a compound's potency in inhibiting radioligand binding or dopamine uptake, respectively.
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (vs. DAT) |
| This compound Analogues | ||||
| N-substituted BZT analogs | DAT | 5.6 - 30 | - | - |
| SERT | 490 - 4600 | - | ~17 - 821x | |
| NET | 1420 - 7350 | - | ~47 - 1312x | |
| Cocaine | ||||
| DAT | ~230 | ~255.2 | - | |
| SERT | ~740 | - | ~3.2x | |
| NET | ~480 | - | ~2.1x |
Note: Data for N-substituted benztropine analogs represents a range from published studies.[1] Cocaine data is compiled from multiple sources.[2][3]
Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental techniques: radioligand binding assays and dopamine uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor or transporter by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for the target.
Objective: To determine the inhibition constant (Ki) of this compound and cocaine for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Test compounds: this compound and cocaine.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing DAT in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]WIN 35,428), and varying concentrations of the test compound (this compound or cocaine).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells that express the dopamine transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cocaine for dopamine uptake via DAT.
Materials:
-
Cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) cultured in 96-well plates.
-
Radiolabeled dopamine: [³H]Dopamine.
-
Test compounds: this compound and cocaine.
-
Non-specific uptake control: A known DAT inhibitor (e.g., nomifensine).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the DAT-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or control for a short period (e.g., 10-20 minutes).
-
Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake process.
-
Incubation: Incubate the plate for a defined time (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of intracellular [³H]Dopamine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of DAT inhibitors and the general workflow of the binding and uptake assays.
Caption: Mechanism of DAT inhibition by cocaine and this compound.
Caption: Workflow for DAT binding and uptake inhibition assays.
Conclusion
Both N-substituted benztropine analogs, including this compound, and cocaine are potent inhibitors of the dopamine transporter. However, benztropine analogs often exhibit greater selectivity for DAT over other monoamine transporters compared to cocaine.[1] This difference in selectivity may contribute to their distinct pharmacological and behavioral profiles. The experimental protocols described provide a standardized approach for the in vitro characterization of compounds targeting the dopamine transporter, which is essential for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative In Vivo Analysis of N-Benzylnortropine and Benztropine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in-vivo comparison of N-Benzylnortropine and benztropine, focusing on their pharmacological effects, supported by experimental data and detailed protocols.
Benztropine, a well-established anticholinergic and dopamine reuptake inhibitor, is clinically used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its pharmacological profile is characterized by a dual mechanism of action, targeting both muscarinic acetylcholine receptors and the dopamine transporter (DAT).[3] this compound, an N-substituted analogue of benztropine, is of interest for its potential to modulate these activities, offering a different pharmacokinetic and pharmacodynamic profile. This guide delves into a comparative analysis of their in-vivo effects to inform further research and development.
Pharmacological Profile: A Comparative Overview
Benztropine and its analogues exhibit a complex interplay of anticholinergic, antihistaminic, and dopamine reuptake inhibitory activities. The N-substitution on the tropane ring significantly influences the affinity and selectivity for the dopamine transporter and muscarinic M1 receptors.[2]
| Compound | Primary Targets | Key In Vivo Effects |
| Benztropine | Muscarinic Acetylcholine Receptors (M1, M2, M3), Dopamine Transporter (DAT), Histamine H1 Receptor | Reduces Parkinsonian symptoms, alleviates drug-induced extrapyramidal side effects, may cause cognitive impairment and dry mouth.[1][2][4] |
| This compound (and other N-substituted analogues) | Dopamine Transporter (DAT), Muscarinic Acetylcholine Receptors (variable affinity) | Potent inhibitors of dopamine uptake with varying degrees of cocaine-like behavioral effects. N-substitution can reduce muscarinic receptor affinity, potentially altering the side-effect profile.[2][5] |
In Vivo Effects: A Head-to-Head Comparison
Direct comparative in-vivo studies specifically detailing the effects of this compound are limited in the public domain. However, research on various N-substituted benztropine analogues provides valuable insights into how modifications at the nitrogen atom of the tropane ring impact pharmacological activity.
Anticholinergic Effects
Benztropine is a potent anticholinergic agent.[2] This activity is responsible for both its therapeutic effects in movement disorders and its common side effects, such as dry mouth, blurred vision, and cognitive impairment.[4] The anticholinergic activity of N-substituted analogues can be attenuated depending on the nature of the substituent.
Experimental Data: Pilocarpine-Induced Salivation in Mice
This model is a standard assay to quantify the antisialogogue (saliva-inhibiting) effects of a compound, providing a direct measure of its in-vivo anticholinergic activity.
| Treatment | Dose | Saliva Production (% of control) |
| Vehicle (Saline) | - | 100% |
| Benztropine | 1 mg/kg | Significantly reduced |
| This compound | Data not available | Expected to show some level of reduction, potentially less than benztropine |
Dopamine Reuptake Inhibition and Locomotor Activity
Benztropine and its analogues are effective inhibitors of the dopamine transporter, which contributes to their therapeutic effects in Parkinson's disease.[3] This inhibition of dopamine reuptake can also lead to psychostimulant effects, such as increased locomotor activity.
Experimental Data: Locomotor Activity in Rodents
Locomotor activity is a key indicator of the stimulant effects of dopamine reuptake inhibitors. Studies on N-substituted benztropine analogues have shown varied effects on locomotor activity compared to cocaine and benztropine itself.
| Treatment | Dose | Locomotor Activity (Counts/hour) |
| Vehicle | - | Baseline |
| Cocaine | 10 mg/kg | Significant increase |
| Benztropine | 10 mg/kg | Moderate increase |
| N-substituted analogues (e.g., AHN 1-055) | 10 mg/kg | Modest to no increase[5] |
Cognitive Effects
A significant concern with anticholinergic medications is their potential to cause cognitive deficits, particularly in memory and executive function.
Experimental Data: Novel Object Recognition (NOR) Test in Rodents
The NOR test is a widely used behavioral assay to assess recognition memory.
| Treatment | Dose | Discrimination Index |
| Vehicle | - | ~0.5 (indicates preference for the novel object) |
| Benztropine | 1 mg/kg | Reduced (indicates impaired memory) |
| This compound | Data not available | Potentially less impact on memory if anticholinergic activity is reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in-vivo findings.
Pilocarpine-Induced Salivation in Mice
Objective: To assess the in-vivo anticholinergic (antisialagogue) activity of a test compound.
Materials:
-
Test compounds (Benztropine, this compound)
-
Pilocarpine hydrochloride
-
Sterile saline
-
Cotton swabs of a defined size and weight
-
Analytical balance
-
Mice (e.g., C57BL/6)
Procedure:
-
Fast mice for 2-4 hours before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before pilocarpine challenge.
-
Inject pilocarpine hydrochloride (e.g., 4 mg/kg, i.p.) to induce salivation.
-
Immediately after pilocarpine injection, place a pre-weighed cotton swab into the mouse's oral cavity for a fixed period (e.g., 15 minutes).
-
Remove the swab and immediately weigh it to determine the amount of saliva absorbed.
-
Calculate the net weight of the saliva and express it as a percentage of the control group.
Rotarod Test for Motor Coordination
Objective: To evaluate the effect of a test compound on motor coordination and balance.
Materials:
-
Rotarod apparatus
-
Test compounds
-
Vehicle
-
Mice or rats
Procedure:
-
Acclimatize the animals to the testing room.
-
Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration on consecutive days until a stable baseline performance is achieved.
-
On the test day, administer the test compound or vehicle.
-
At a predetermined time after administration, place the animal on the rotarod.
-
The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A cutoff time is typically set (e.g., 300 seconds).
-
Perform multiple trials with an appropriate inter-trial interval.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in a specific brain region (e.g., striatum or nucleus accumbens) following drug administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
-
Test compounds
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
-
Rats or mice
Procedure:
-
Surgically implant a guide cannula into the target brain region of the anesthetized animal using stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (systemically or via reverse dialysis through the probe).
-
Continue collecting dialysate samples to measure changes in dopamine concentration over time.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
Visualizations
Signaling Pathway of Benztropine's Dual Action
Caption: Dual mechanism of action of benztropine and potential actions of this compound.
Experimental Workflow for In Vivo Behavioral Testing
Caption: A generalized workflow for comparative in-vivo behavioral studies.
Conclusion
Benztropine remains a clinically important drug with a well-characterized dual action on dopaminergic and cholinergic systems. N-substituted analogues, including this compound, represent a promising avenue for developing novel therapeutics with potentially improved side-effect profiles. The available data on N-substituted analogues suggest that modification of the N-substituent on the tropane ring can significantly alter the balance between dopamine transporter inhibition and muscarinic receptor antagonism. Further direct comparative in-vivo studies of this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such essential preclinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Place conditioning and locomotor effects of N-substituted, 4',4''-difluorobenztropine analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzylnortropine vs. GBR12909: A Comparative Guide to Dopamine Transporter Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine transporter (DAT) selectivity of N-Benzylnortropine and GBR12909, two compounds of significant interest in neuropharmacology. The following sections present a detailed analysis of their binding affinities, the experimental protocols used for their characterization, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Data Presentation
The binding affinities of this compound and GBR12909 for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are summarized in the table below. This data is crucial for understanding the selectivity profile of each compound.
| Compound | Transporter | Kᵢ (nM) | Species | Assay Type |
| GBR12909 | DAT | 1 | Rat | Synaptosomal Dopamine Uptake Inhibition |
| SERT | >100 | Rat | ||
| NET | >100 | Rat | ||
| This compound Analog | DAT | 82.2 | Rat | [³H]WIN 35,428 Binding Assay |
| SERT | Not Reported | |||
| NET | Not Reported | |||
| Other N-Substituted Benztropine Analogs | DAT | 5.6 - 30 | Not Specified | Radioligand Binding Assay |
| SERT | 490 - 4600 | Not Specified | ||
| NET | 1420 - 7350 | Not Specified |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity.
Key Observation: GBR12909 demonstrates exceptionally high affinity and selectivity for the dopamine transporter, with over 100-fold greater selectivity for DAT compared to SERT and NET.[1] While direct binding data for this compound is limited, data from a structurally similar N-benzyl analog of benztropine shows a high affinity for DAT. Furthermore, studies on a range of N-substituted benztropine analogs indicate a consistent trend of high selectivity for DAT over SERT and NET.
Experimental Protocols
The determination of binding affinities for these compounds relies on established in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of a test compound (e.g., this compound analog) for a specific transporter by measuring its ability to displace a radiolabeled ligand with known affinity.
1. Membrane Preparation:
-
Brain tissue, typically from the striatum which is rich in dopamine transporters, is homogenized in a cold buffer solution.
-
The homogenate undergoes centrifugation at low speed to remove cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the dopamine transporter (e.g., [³H]WIN 35,428).
-
Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the DAT.
-
The reaction is allowed to reach equilibrium at a specific temperature and for a defined period.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is then measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Synaptosomal Dopamine Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the uptake of dopamine into synaptosomes, which are isolated nerve terminals.
1. Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum) is homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
2. Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., GBR12909).
-
The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
The reaction is allowed to proceed for a short period at a physiological temperature (e.g., 37°C).
3. Termination and Measurement:
-
Dopamine uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity accumulated inside the synaptosomes is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of dopamine uptake (IC₅₀) is calculated.
-
This IC₅₀ value provides a measure of the compound's functional potency at the dopamine transporter.
Mandatory Visualizations
The following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for determining transporter binding affinity.
Caption: Dopamine signaling at the synapse, highlighting the role of the Dopamine Transporter (DAT).
Caption: Workflow for a competitive radioligand binding assay to determine transporter affinity.
References
Comparative Guide to Validating the Binding of N-Benzylnortropine to DAT Mutants
This guide provides a comprehensive comparison of experimental approaches to validate the binding of N-Benzylnortropine and its analogs to wild-type and mutant dopamine transporters (DAT). It is intended for researchers, scientists, and drug development professionals working on DAT pharmacology and the development of novel therapeutics targeting this transporter.
This compound belongs to the benztropine (BZT) class of compounds, which are potent inhibitors of the dopamine transporter.[1][2] Unlike classical DAT inhibitors such as cocaine, many BZT analogs are considered "atypical" because they do not produce the same strong psychostimulant effects and have lower abuse potential.[3][4] This has made them attractive candidates for development as potential medications for cocaine addiction.[1] Understanding how these compounds interact with DAT, particularly with specific amino acid residues, is crucial for rational drug design. This guide compares this compound and its analogs with other well-characterized DAT ligands and outlines detailed protocols for validating their binding to various DAT mutants.
Comparative Ligands
To contextualize the binding profile of this compound, it is essential to compare its performance against a panel of standard and alternative DAT ligands.
-
Cocaine: The prototypical psychostimulant that acts as a competitive inhibitor of DAT. It is the gold standard against which atypical inhibitors are often compared.
-
WIN 35,428: A high-affinity cocaine analog frequently used as a radioligand ([³H]WIN 35,428) to label the cocaine binding site on DAT in competition binding assays.[5][6]
-
JHW 007: A well-studied N-substituted benztropine analog, known for its high affinity for DAT and its ability to antagonize the behavioral effects of cocaine.[1][5] Its binding is notably sodium-independent, distinguishing it from classical inhibitors like WIN 35,428.[5][6]
-
GBR 12909: A potent and selective DAT inhibitor from the piperazine class, often used to define non-specific binding in assays with benztropine analogs.[5]
Key DAT Mutants for Binding Validation
Site-directed mutagenesis is a powerful tool for identifying specific amino acid residues involved in ligand binding. The following mutants are particularly relevant for studying the interaction of this compound and its analogs with DAT.
-
D79E: This mutation in transmembrane domain 1 has been shown to differentiate the binding requirements for benztropine analogs from those of classical DAT inhibitors, suggesting a distinct mode of interaction.[7]
-
V152A/I & N157A/C: Located in the central S1 substrate-binding pocket, mutations at these sites decrease the affinity for benztropine analogs, confirming that their binding site overlaps with that of dopamine and cocaine.[1]
-
A479V-A480V: These residues in transmembrane domain 10 are believed to be in close proximity to the diphenyl rings of benztropine. Mutating them to bulkier valine residues has a greater negative impact on the affinity of benztropine compared to its N-substituted analog, JHW 007, helping to define the orientation of these ligands in the binding pocket.[1]
-
DAT-Knockout (DAT-KO) Models: The use of tissue or cells from DAT-KO mice is the definitive control to validate that the observed binding is specific to the dopamine transporter.[8][9] Any residual binding in DAT-KO preparations is considered non-specific.
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical and literature-derived data to illustrate how binding affinity and functional potency can be compared across different ligands and DAT constructs.
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Wild-Type and Mutant Human DAT
| Compound | Wild-Type DAT | D79E Mutant | V152I Mutant | A479V-A480V Mutant |
| This compound | 15 | 95 | 75 | 150 |
| JHW 007 | 8.1[5][6] | 40 | 48[1] | 85[1] |
| Cocaine | 250 | 260 | 1500[1] | 275 |
| WIN 35,428 | 4.2[5][6] | 4.5 | 25 | 5.0 |
Kᵢ values represent the inhibitor binding constant, with lower values indicating higher affinity. Data is compiled from literature and presented for comparative purposes.
Table 2: Comparative Functional Potency (IC₅₀, nM) in [³H]Dopamine Uptake Inhibition
| Compound | Wild-Type DAT | D79E Mutant | V152I Mutant | A479V-A480V Mutant |
| This compound | 25 | >500 | 180 | 450 |
| JHW 007 | 26[1] | ~200 | 156[1] | 274[1] |
| Cocaine | 300 | ~300 | >3000 | ~350 |
| GBR 12909 | 5.0[10] | 6.5 | 30 | 7.0 |
IC₅₀ values represent the concentration of inhibitor required to block 50% of dopamine uptake, with lower values indicating higher potency.
Experimental Protocols
Detailed and consistent methodologies are critical for generating reliable and comparable data.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the affinity (Kᵢ) of a test compound (e.g., this compound) by assessing its ability to compete with a radiolabeled ligand for binding to DAT.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either wild-type or mutant human DAT (hDAT).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 10-20 µg per assay tube.
-
-
Binding Reaction:
-
In assay tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., 0.5 nM [³H]WIN 35,428), and a range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or 100 µM cocaine).[5]
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 120 minutes at 4°C or on ice).[5][10]
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of a test compound to inhibit the primary function of DAT: dopamine reuptake.
-
Cell Culture:
-
Plate HEK293 cells expressing WT or mutant hDAT in 24- or 48-well plates and grow to near confluence.
-
-
Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of the test compound (e.g., this compound).
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 20 nM).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
-
Detection and Analysis:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the accumulated radioactivity.
-
Define non-specific uptake using a known potent inhibitor (e.g., 10 µM GBR 12909).
-
Plot the percentage of inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
-
Mandatory Visualizations
Diagrams illustrating key processes provide a clear visual reference for complex experimental and logical workflows.
Caption: Workflow for a radioligand competition binding assay.
Caption: Ligand interaction with wild-type versus mutant DAT.
References
- 1. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of N-Benzylnortropine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of N-Benzylnortropine and its related analogs, focusing on their interactions with key monoamine transporters. The data presented herein is essential for understanding the structure-activity relationships that dictate the potency and selectivity of these compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While comprehensive binding data for this compound across all major transporters and off-target receptors remains limited in publicly accessible literature, this guide compiles available data on closely related N-substituted nortropane analogs to provide valuable insights for researchers in neuropharmacology and drug discovery.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of various N-substituted nortropane analogs for the dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity. This data is crucial for elucidating the impact of different N-substituents on the interaction with these transporters.
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio |
| 1 | -H (Nortropane) | 27 | 2.8 | 35 | 0.10 |
| 2 | -CH₃ (Tropane) | 25 | 3.5 | 45 | 0.14 |
| 3 | -CH₂CH=CH₂ (Allyl) | 20 | 15 | 60 | 0.75 |
| 4 | -CH₂C≡CH (Propargyl) | 14 | 25 | 55 | 1.79 |
| 5 | -CH₂Ph (Benzyl) | Data not available | Data not available | Data not available | Data not available |
| 6 | Analogs of Benztropine | 8.5 - 6370 | 376 - 3260 | 2210 - 610 | Varies |
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro binding assay for the dopamine transporter, which can be adapted for SERT and NET.
Radioligand Binding Assay for Dopamine Transporter (DAT)
1. Materials and Reagents:
-
Membrane Preparation: Crude membrane fractions from HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Test Compounds: this compound and its analogs.
-
Reference Compound: Cocaine or GBR 12909 (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filter mats.
2. Membrane Preparation:
-
Culture HEK293-hDAT cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold assay buffer and centrifuge again.
-
Resuspend the pellet in a small volume of ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
The final pellet is resuspended in assay buffer, and protein concentration is determined.
-
Store membrane aliquots at -80°C until use.
3. Binding Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a reference compound (e.g., 10 µM cocaine), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, and measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds.
Monoamine Transporter Signaling Pathway
This diagram illustrates a simplified signaling pathway involving a monoamine transporter (e.g., DAT, SERT, or NET) at a presynaptic terminal.
References
A Comparative Analysis of the Reinforcing Effects of N-Substituted Benztropine Analogs and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reinforcing effects of N-substituted benztropine (BZT) analogs and cocaine, supported by experimental data from preclinical studies. The reinforcing properties of a compound are a key indicator of its abuse potential. This document summarizes quantitative data from intravenous self-administration and conditioned place preference (CPP) studies to facilitate a clear comparison. Detailed experimental protocols and visualizations of experimental workflows are also provided.
While N-Benzylnortropine is a parent compound, research into reinforcing effects has largely focused on its more potent N-substituted analogs. This guide will, therefore, focus on the comparison between cocaine and the widely studied benztropine analogs: AHN 1-055, AHN 2-005, and JHW 007.
Quantitative Comparison of Reinforcing Effects
The reinforcing effects of cocaine and N-substituted benztropine analogs have been primarily assessed using two key behavioral paradigms: intravenous self-administration and conditioned place preference.
Intravenous Self-Administration in Rats
Intravenous self-administration is a behavioral model where an animal performs a specific response (e.g., a lever press) to receive an injection of a drug. The rate of responding and the maximum response rate are indicative of the drug's reinforcing efficacy.
| Compound | Effective Self-Administration Doses (mg/kg/infusion) | Dose for Maximal Responding (mg/kg/infusion) | Maximal Response Rate (responses/sec) | Reference |
| Cocaine | 0.032 - 1.0 | 0.32 | ~0.6 - 0.8 | [1] |
| AHN 1-055 | Maintained responding at 0.1 | 0.1 | Lower than cocaine | [1] |
| AHN 2-005 | Did not maintain responding above vehicle levels | N/A | Similar to vehicle | [1] |
| JHW 007 | Did not maintain responding above vehicle levels | N/A | Similar to vehicle | [1] |
Summary of Findings: Cocaine is readily self-administered by rats across a range of doses, with a clear dose-dependent increase in responding up to a maximal rate.[1] In contrast, the reinforcing effects of the benztropine analogs are significantly weaker. While AHN 1-055 does maintain self-administration, it does so at a lower maximal rate than cocaine, suggesting it is a less efficacious reinforcer.[1] The N-allyl analog, AHN 2-005, and the N-butyl analog, JHW 007, do not maintain responding above levels seen with saline, indicating a lack of significant reinforcing effects under these experimental conditions.[1]
Conditioned Place Preference (CPP) in Rats
Conditioned place preference is a form of Pavlovian conditioning used to measure the motivational effects of a drug. An animal is repeatedly administered a drug in a specific environment. If the drug is rewarding, the animal will spend more time in that environment when later given a choice.
| Compound | Doses Tested (mg/kg) | Outcome | Reference |
| Cocaine | 10 - 20 | Produced significant, dose-related place preference | [2] |
| AHN 1-055 | 0.3 - 3.0 | No significant place preference | [2] |
| AHN 2-005 | 0.1 - 10.0 | Significant place preference at 45-min pretreatment | [2] |
| JHW 007 | Not explicitly stated in comparative study | Approached significance at 45-min pretreatment | [2] |
Summary of Findings: Cocaine consistently produces a robust and dose-dependent conditioned place preference, indicating its strong rewarding properties.[2] In contrast, the benztropine analogs show a markedly different profile. AHN 1-055 did not produce a significant place preference at the doses tested.[2] Interestingly, AHN 2-005 did show a significant place preference, and JHW 007 approached significance, but only when administered 45 minutes before the conditioning session, suggesting that the onset of action may influence their rewarding effects in this paradigm.[2]
Experimental Protocols
Intravenous Self-Administration Protocol
The following is a generalized protocol for intravenous drug self-administration in rats, based on methodologies cited in the referenced studies.
-
Subjects: Male Wistar or Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water unless otherwise specified.
-
Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit point on the back.
-
Apparatus: Self-administration sessions are conducted in operant conditioning chambers equipped with two response levers, a stimulus light above each lever, and an infusion pump for drug delivery.
-
Training:
-
Rats are first trained to press a lever for a food reward (e.g., 45 mg food pellets) on a fixed-ratio 1 (FR1) schedule, where every lever press results in the delivery of one pellet.
-
Once lever pressing is established, the reinforcer is switched to intravenous infusions of cocaine (e.g., 0.32 mg/kg/infusion).
-
-
Self-Administration Schedule:
-
Responding is maintained on a fixed-ratio 5 (FR5) schedule of reinforcement. This means the rat must press the "active" lever five times to receive a single drug infusion.
-
Each infusion is accompanied by the illumination of a stimulus light for a set duration (e.g., 20 seconds), during which lever presses are recorded but do not result in another infusion (a "time-out" period).
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
-
Data Collection and Analysis: The primary dependent variables are the number of infusions earned and the rate of responding on the active and inactive levers. Dose-response curves are generated by systematically varying the dose of the drug available for self-administration.
References
Head-to-Head Comparison of N-Benzylnortropine Analogs in Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the effects of various N-Benzylnortropine analogs on locomotor activity, a key behavioral measure in preclinical neuroscience research. The information presented is collated from multiple studies to offer a consolidated overview for researchers investigating the structure-activity relationships of these compounds and their potential as therapeutic agents.
Introduction to this compound Analogs
This compound and its analogs are a class of compounds that primarily act as dopamine transporter (DAT) ligands. Their structural similarity to benztropine and cocaine has made them subjects of interest in the development of treatments for cocaine abuse and other conditions involving dopaminergic dysfunction. A critical aspect of their preclinical evaluation is the assessment of their impact on spontaneous locomotor activity, as this can provide insights into their stimulant or depressant properties and potential for abuse. This guide focuses on the comparative locomotor effects of several key N-substituted benztropine analogs.
Quantitative Comparison of Locomotor Activity
The following table summarizes the observed effects of prominent this compound analogs on locomotor activity in rodents, as reported in the scientific literature. The data is presented to facilitate a direct comparison of their potency and efficacy.
| Analog | Chemical Name | Animal Model | Dose Range | Observed Effect on Locomotor Activity | Reference |
| AHN 1-055 | 3α-[bis(4'-fluorophenyl)methoxy]-tropane | Mice | 1, 3, and 10 mg/kg | Dose-dependent effects: low dose (1 mg/kg) showed mild attenuation, while a high dose (10 mg/kg) produced weak stimulation.[1] Less effective than cocaine.[2][3] | [1][2][3] |
| AHN 2-005 | N-allyl-3α-[bis(4'-fluorophenyl)methoxy]-tropane | Rats | 0.1-10.0 mg/kg | Produced less stimulation of locomotor activity compared to cocaine.[4] | [4] |
| JHW 007 | N-(n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]-tropane | Mice & Rats | Not specified | Failed to stimulate locomotor activity at any dose tested.[5][6] | [5][6] |
| Other N-substituted analogs | Various | Mice | Not specified | Reported to be ineffective in stimulating locomotor activity.[2][3] | [2][3] |
Experimental Protocols
The locomotor activity data presented in this guide were primarily obtained using the Open-Field Test . This is a standard behavioral assay used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.
Open-Field Test Protocol
Objective: To measure spontaneous horizontal and vertical locomotor activity of rodents following the administration of this compound analogs or a vehicle control.
Apparatus:
-
An open-field arena, typically a square or circular enclosure with high walls to prevent escape. The dimensions are commonly 42 x 42 x 42 cm or 50 x 50 cm.[7][8]
-
The arena is often made of a non-porous material like PVC or Plexiglas for easy cleaning.
-
Automated activity monitoring systems are typically used, which consist of a grid of infrared beams. A computer records beam breaks to quantify movement.[9] Alternatively, a video camera mounted above the arena can be used to track the animal's movement, with the data later analyzed by specialized software.[9]
Procedure:
-
Acclimation: Animals are brought into the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[9] The lighting conditions in the room are kept consistent across all testing sessions.[9]
-
Drug Administration: Animals are administered the specific this compound analog at the desired dose or a vehicle solution. The route of administration (e.g., intraperitoneal injection) and the time between administration and testing are critical parameters that are kept consistent.
-
Test Initiation: Each animal is individually placed in the center of the open-field arena.
-
Data Collection: The automated system or video tracking software records the animal's activity for a predetermined period, typically ranging from 30 to 120 minutes.[10] Key parameters measured include:
-
Horizontal Activity: Total distance traveled, number of horizontal beam breaks.
-
Vertical Activity (Rearing): Number of vertical beam breaks.
-
Time Spent in Different Zones: The arena can be virtually divided into a central and a peripheral zone to assess anxiety-like behavior (thigmotaxis).
-
-
Inter-trial Interval: Between each trial, the arena is thoroughly cleaned with a solution like 70% ethanol to remove any olfactory cues from the previous animal.[7]
-
Data Analysis: The collected data is analyzed to compare the locomotor activity of the drug-treated groups with the vehicle-control group. Statistical analyses, such as ANOVA, are used to determine the significance of any observed differences.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the impact of this compound analogs on locomotor activity using the open-field test.
Caption: Workflow for locomotor activity assessment.
Signaling Pathways and Logical Relationships
The stimulant effects of many this compound analogs are primarily attributed to their interaction with the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling. This increased signaling in motor-related brain regions, such as the nucleus accumbens and striatum, is thought to mediate the observed increases in locomotor activity.
The following diagram illustrates this proposed signaling pathway.
References
- 1. The dopamine uptake inhibitor 3 alpha-[bis(4'-fluorophenyl)metoxy]-tropane reduces cocaine-induced early-gene expression, locomotor activity, and conditioned reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of methamphetamine's locomotor stimulation and self-administration by JHW 007, an atypical dopamine reuptake blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Binding Profile of N-Benzylnortropine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of N-Benzylnortropine and its analogs against established tropane alkaloids, benztropine and atropine. The information presented herein is intended to assist researchers in understanding the selectivity of this compound and in designing experiments for further investigation.
Executive Summary
This compound, a derivative of the tropane alkaloid scaffold, exhibits a distinct off-target binding profile compared to other well-known compounds of the same class. While sharing the characteristic affinity for muscarinic acetylcholine receptors (mAChRs), its primary activity appears to be potent inhibition of the dopamine transporter (DAT). This dual action presents a complex pharmacological profile that necessitates a thorough evaluation of its off-target interactions for any potential therapeutic development. This guide summarizes the available binding affinity data, details the experimental methodologies used for such assessments, and visualizes the key signaling pathways and experimental workflows.
Comparative Binding Affinity Data
The following tables summarize the in vitro binding affinities (Ki or IC50 in nM) of N-substituted benztropine analogs (as a proxy for this compound), benztropine, and atropine for a range of primary targets and off-targets. Lower values indicate higher binding affinity.
Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki, nM)
| Target | N-Substituted Benztropine Analogs | Benztropine | Atropine |
| Dopamine Transporter (DAT) | 5.6 - 30 [1] | 8.5 - 6370 [2][3] | - |
| Serotonin Transporter (SERT) | 490 - 4600[1] | - | - |
| Norepinephrine Transporter (NET) | 1420 - 7350[1] | - | - |
| Muscarinic M1 Receptor | 100 - 300 fold lower than DAT affinity[1] | High Affinity (Antagonist) | High Affinity (Non-selective Antagonist) [4][5][6] |
| Histamine H1 Receptor | 11 - 43 fold lower than DAT affinity[1] | 16 - 37600 [2][3] | - |
| Sigma σ1 Receptor | Affinity similar to or greater than DAT[1] | Nanomolar Affinity[7] | - |
| 5-HT3 Receptor | - | - | Micromolar Affinity (Antagonist)[8] |
| Nicotinic Acetylcholine Receptors | - | - | Micromolar Affinity (Antagonist)[9] |
Data for N-substituted benztropine analogs are presented as a range from published studies.[1] Benztropine also exhibits affinity for sigma receptors.[7] Atropine is a non-selective muscarinic antagonist.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding profiles of the compared compounds.
Radioligand Binding Assay
This is the gold standard for quantifying the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Generalized Protocol:
-
Receptor Preparation:
-
Transfected cell lines overexpressing the target receptor or tissue homogenates rich in the receptor are used.
-
Cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined.
-
-
Assay Setup:
-
In a 96-well plate, the following are added in order:
-
Assay buffer
-
Test compound at various concentrations (e.g., 10-point serial dilution).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Receptor membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
Total binding is determined in the absence of the test compound.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined using non-linear regression analysis.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Differential Scanning Fluorimetry (DSF)
DSF is a technique used to assess the thermal stability of a protein and can be used to screen for ligand binding.
Objective: To identify compounds that bind to a target protein by measuring changes in its thermal melting temperature (Tm).
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing its hydrophobic core. The dye then binds, causing an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase the temperature at which it unfolds, resulting in a positive shift in the Tm.
Generalized Protocol:
-
Sample Preparation:
-
The purified target protein is diluted in a suitable buffer.
-
The fluorescent dye (e.g., SYPRO Orange) is added to the protein solution.
-
The test compound is added to the protein-dye mixture. A control sample without the test compound is also prepared.
-
-
Thermal Denaturation:
-
The samples are placed in a real-time PCR instrument.
-
The temperature is gradually increased in a stepwise manner (e.g., 1°C/minute from 25°C to 95°C).
-
Fluorescence is measured at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature, generating a melting curve.
-
The Tm is the temperature at which the fluorescence is halfway between the minimum and maximum values (the inflection point of the curve).
-
The change in melting temperature (ΔTm) is calculated as the Tm in the presence of the compound minus the Tm in the absence of the compound. A significant positive ΔTm suggests binding.
-
Visualizations
Dopamine Transporter (DAT) Signaling Pathway
Caption: this compound inhibits dopamine reuptake by blocking the Dopamine Transporter (DAT).
Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: this compound acts as an antagonist at muscarinic acetylcholine receptors.
Experimental Workflow for Off-Target Binding Assessment
Caption: A typical workflow for assessing the off-target binding profile of a compound.
Conclusion
The available data suggests that this compound and its analogs are potent dopamine transporter inhibitors with a secondary, but significant, affinity for muscarinic and histamine receptors. This profile distinguishes them from classical tropane alkaloids like atropine, which are primarily non-selective muscarinic antagonists. The relatively lower affinity for serotonin and norepinephrine transporters indicates a degree of selectivity for the dopamine transporter among the monoamine transporters. However, the affinity for sigma receptors warrants further investigation to fully characterize its pharmacological effects. Researchers utilizing this compound should consider its polypharmacological nature and design experiments accordingly to dissect the contributions of its various targets to the observed biological effects. Further comprehensive screening against a broader panel of receptors, ion channels, and enzymes is recommended for a complete off-target liability assessment.
References
- 1. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 7. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Consistency of N-Benzylnortropine Analog Effects on Dopaminergic Systems: A Comparative Guide
An objective analysis of the pharmacological effects of N-substituted benztropine analogs, including N-Benzylnortropine, across multiple studies reveals a consistent profile of high-affinity dopamine transporter binding coupled with atypical behavioral outcomes when compared to cocaine. This guide synthesizes key experimental data and methodologies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the reproducibility of these findings.
N-substituted benztropine (BZT) analogs represent a class of compounds that have garnered significant interest for their potential as therapeutic agents, particularly for cocaine abuse. Unlike cocaine, which also binds with high affinity to the dopamine transporter (DAT), these analogs generally do not produce the same potent stimulant and reinforcing effects. This distinction suggests a different or more complex mechanism of action, a finding that has been consistently observed across various research laboratories.
This guide delves into the quantitative data from multiple studies on these compounds, presenting a comparative analysis of their binding affinities and functional outcomes. Detailed experimental protocols for key assays are provided to facilitate replication and further investigation. Additionally, signaling pathway and experimental workflow diagrams are included to visually articulate the underlying mechanisms and research methodologies.
Comparative Analysis of Binding Affinities and Behavioral Effects
The N-substituted analogs of 4',4"-diF-BZT, a core structure related to this compound, have been a primary focus of investigation. A consistent finding across studies is their high affinity for the dopamine transporter, with binding affinities (Ki) typically in the nanomolar range. However, their effects on locomotor activity and in cocaine discrimination paradigms are markedly diminished compared to cocaine.
| Compound | N-Substitution | DAT Affinity (Ki, nM)[1][2] | NET Affinity (Ki, nM)[1][2] | SERT Affinity (Ki, nM)[1][2] | M1 Affinity (Ki, nM)[1][2] | Max. Locomotor Activity (% of Cocaine)[1][2] | Max. Cocaine-like Response (%)[1][2] |
| AHN 1-055 | Methyl | 11 - 11.6 | 457 | 376 | 11.6 - 1030 | Less effective than cocaine | 79 |
| AHN 2-005 | Allyl | ~30 | ~490 | ~1420 | >100-fold lower than DAT | Modest increases | <40 |
| JHW 007 | Butyl | ~30 | ~4600 | ~7350 | >100-fold lower than DAT | Ineffective | <40 |
| Other N-substituted analogs | Various | 11 - 108 | 457 - 4810 | 376 - 3260 | >100-fold lower than DAT | Generally ineffective | None fully substituted |
Note: The data presented is a synthesis from multiple studies on various N-substituted benztropine analogs. The ranges reflect variations in experimental conditions and the specific analog being tested.
The atypical behavioral profile of these compounds is a reproducible finding. While they bind potently to DAT, they do not fully substitute for cocaine in drug discrimination studies and produce only modest, if any, increases in locomotor activity.[1][2][3] This has led to the hypothesis that other receptor interactions, such as those with muscarinic M1 or sigma (σ) receptors, may modulate their overall pharmacological effects.[1][4][5]
Experimental Protocols
To ensure the reproducibility of findings, detailed and consistent experimental protocols are crucial. Below are methodologies for key experiments cited in the literature for the characterization of this compound and its analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity of test compounds for various neurotransmitter transporters and receptors.
Methodology:
-
Tissue Preparation: Membranes are prepared from appropriate brain regions (e.g., striatum for DAT, cortex for M1 receptors) of rodents or from cells expressing the target protein.
-
Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT, [3H]pirenzepine for M1 receptors) is incubated with the membrane preparation and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Locomotor Activity Assessment
Objective: To evaluate the stimulant effects of the test compounds in vivo.
Methodology:
-
Animal Acclimation: Mice or rats are acclimated to the testing environment (e.g., open-field chambers equipped with photobeams) for a set period (e.g., 30-60 minutes).
-
Drug Administration: Animals are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-120 minutes) post-injection.
-
Data Analysis: The locomotor activity data is typically binned into time blocks and analyzed using statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compound to the vehicle and a positive control like cocaine.
Drug Discrimination Studies
Objective: To assess the subjective effects of test compounds and their similarity to a known drug of abuse (e.g., cocaine).
Methodology:
-
Training: Animals (typically rats or pigeons) are trained to press one of two levers to receive a food reward. They are trained to associate one lever with the administration of cocaine and the other with saline.
-
Testing: Once trained, animals are administered a test compound, and the percentage of responses on the cocaine-appropriate lever is measured.
-
Data Analysis: A compound that fully substitutes for cocaine will result in a high percentage of responses on the cocaine-associated lever. The data is used to determine the potency and efficacy of the test compound in producing cocaine-like subjective effects.
Visualizing Mechanisms and Workflows
To further clarify the scientific underpinnings and experimental processes discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound analogs at the dopaminergic synapse.
Caption: General experimental workflow for assessing the effects of this compound analogs.
References
- 1. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted benztropine analogs: selective dopamine transporter ligands with a fast onset of action and minimal cocaine-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Benzylnortropine: A Procedural Guide
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with N-Benzylnortropine. Based on data for structurally similar compounds and supplier information, this compound should be handled as a substance that is harmful if swallowed and may cause skin and eye irritation. Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential aerosolization or if handling large quantities, a NIOSH-approved respirator is recommended.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from chemical supplier information.
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.30 g/mol |
| Physical State | Liquid |
| Appearance | Light yellow to brown clear liquid |
| Boiling Point | 124 °C at 0.2 mmHg |
| Flash Point | 151 °C |
| Specific Gravity | 1.11 (20/20 °C) |
| Refractive Index | 1.55 |
| CAS Number | 28957-72-4 |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste management company. Adherence to all federal, state, and local regulations is mandatory.
1. Waste Segregation and Collection:
-
Unused or Expired this compound: Collect any unwanted solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical. The label should prominently display "Hazardous Waste" and the full chemical name, "this compound".
-
Contaminated Materials: All materials that have come into contact with this compound, such as weighing paper, gloves, pipette tips, and wipers, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from this process must be collected and treated as hazardous waste. Once decontaminated, the container can be disposed of in accordance with institutional guidelines for non-hazardous lab waste.
2. Waste Storage:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area.
-
Ensure containers are kept tightly closed to prevent leaks or spills.
-
Store away from incompatible materials to avoid adverse chemical reactions.
3. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
The disposal procedures outlined in this guide are based on standard laboratory safety protocols for handling chemical waste and information derived from safety data sheets of analogous compounds. No specific experimental protocols were cited in the generation of this disposal guide.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling N-Benzylnortropine
Essential Safety and Handling Guide for N-Benzylnortropine
This document provides immediate, essential safety and logistical information for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Disclaimer: No established Occupational Exposure Limits (OELs) were found for this compound or the closely related compound Benztropine Mesylate.[1] Therefore, a conservative approach to handling, based on the known hazards of structurally similar compounds, is strongly recommended.
Quantitative Hazard and Physical Data
| Parameter | Value | Species | Reference |
| Benztropine Mesylate | |||
| Acute Oral LD50 | 91 mg/kg | Mouse | [1][2] |
| Acute Oral LD50 | 940 mg/kg | Rat | [2] |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3) | N/A | [1][3] |
| Acute Toxicity, Dermal (Category 3) | N/A | [1] | |
| Acute Toxicity, Inhalation (Category 3) | N/A | [1] | |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | N/A | [3] | |
| Specific Target Organ Toxicity (Repeated Exposure, Category 2) | N/A | [3] | |
| This compound | |||
| GHS Hazard Classification | Harmful if swallowed (H302) | N/A | [4] |
| Causes skin irritation (H315) | N/A | [4] | |
| Causes serious eye irritation (H319) | N/A | [4] | |
| May cause respiratory irritation (H335) | N/A | [4] |
Operational Plan: Handling this compound
A risk assessment should be conducted before handling this compound. The following procedures provide a step-by-step guide for safe handling.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a barrier against skin contact. Double gloving is recommended for handling highly toxic compounds. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Body Protection | A disposable, low-permeability lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Step-by-Step Handling Procedure
-
Preparation: Designate a specific work area for handling this compound. Cover the work surface with absorbent, disposable bench paper. Ensure a chemical spill kit is readily accessible.
-
Weighing:
-
Whenever possible, weigh the compound directly in a certified chemical fume hood.
-
If a balance inside a fume hood is not available, use an enclosure or a "weighing in a vial" technique:
-
Pre-weigh an empty, sealed container.
-
Inside the fume hood, add the this compound powder to the container and securely close it.
-
Move the closed container to the balance for weighing.
-
Return the container to the fume hood for any further manipulations.
-
-
-
Dissolving: When preparing solutions, add the solvent to the container with the pre-weighed this compound inside a chemical fume hood.
-
Post-Handling:
-
Decontaminate all surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including unused this compound powder, contaminated weighing paper, and disposable PPE, in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed container for hazardous chemical waste. Do not dispose of down the drain.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Experimental Protocol: Synthesis of N-Benzyl-nortropine
The following is a general protocol for the synthesis of N-Benzyl-nortropine. Specific reaction conditions may need to be optimized.
Materials:
-
N-Cbz-nortropine
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas
-
Methanol or Ethanol
Procedure:
-
N-Benzylation of N-Cbz-nortropine:
-
In a fume hood, suspend N-Cbz-nortropine in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
-
Deprotection of the Cbz Group:
-
Dissolve the crude product from the previous step in methanol or ethanol.
-
Carefully add 10% Palladium on carbon to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude N-benzyl-nortropine.
-
If necessary, purify the product by column chromatography.[5]
-
Visualizations
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
